molecular formula C6H3BrClF B1364632 1-Bromo-2-chloro-3-fluorobenzene CAS No. 883499-24-9

1-Bromo-2-chloro-3-fluorobenzene

Cat. No.: B1364632
CAS No.: 883499-24-9
M. Wt: 209.44 g/mol
InChI Key: GTIWFNAUYPVPAT-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluorobenzene is a useful research compound. Its molecular formula is C6H3BrClF and its molecular weight is 209.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIWFNAUYPVPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395767
Record name 1-Bromo-2-chloro-3-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883499-24-9
Record name 1-Bromo-2-chloro-3-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-chloro-3-fluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-2-chloro-3-fluorobenzene CAS number 883499-24-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-chloro-3-fluorobenzene (CAS: 883499-24-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a tri-halogenated benzene derivative of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, spectroscopic signature, reactivity, and applications, grounding all information in established chemical principles and authoritative sources.

Introduction and Strategic Importance

This compound is a synthetically versatile building block.[1][2] Its importance stems from the unique electronic and steric environment created by the three distinct halogen substituents on adjacent carbons of the benzene ring. This arrangement offers multiple, differentiated reaction sites, enabling chemists to perform regioselective transformations crucial for constructing complex molecular architectures.[3] Halogenated aromatic compounds are foundational in medicinal chemistry, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] This compound, therefore, serves as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][7]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Benzene ring bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

// Substituent nodes Br [label="Br", pos="0,2.5!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,1.25!", fontcolor="#202124"]; F [label="F", pos="-2.4,-1.25!", fontcolor="#202124"]; H1 [label="H", pos="0,-2.5!", fontcolor="#202124"]; H2 [label="H", pos="2.4,-1.25!", fontcolor="#202124"]; H3 [label="H", pos="2.4,1.25!", fontcolor="#202124"];

// Substituent bonds C1 -- Br [style=solid]; C2 -- Cl [style=solid]; C3 -- F [style=solid]; C4 -- H1 [style=solid]; C5 -- H2 [style=solid]; C6 -- H3 [style=solid]; }

Figure 1: Chemical Structure of this compound.

Physicochemical and Safety Profile

A precise understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Core Properties

The key physicochemical properties of this compound are summarized below. This data is aggregated from reputable chemical suppliers and databases.[1][8][9][10]

PropertyValueSource(s)
CAS Number 883499-24-9[1][8][11]
Molecular Formula C₆H₃BrClF[1][8]
Molecular Weight 209.44 g/mol [1][8][10]
Appearance White to almost white powder, lump, or solid[1][9]
Melting Point 29 °C[1]
Boiling Point 205.7 °C (Predicted)[10]
Purity ≥ 98% (GC)[1][9]
InChIKey GTIWFNAUYPVPAT-UHFFFAOYSA-N[8][9]
Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[8][9][12]

  • Hazard Statements:

    • H315: Causes skin irritation.[8][12]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Signal Word: Warning[8][9]

  • Pictogram: GHS07 (Exclamation Mark)[9]

Handling Protocol:

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] Recommended storage temperature is often refrigerated (2-8 °C).[1]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[12]

Proposed Synthetic Strategy

The proposed workflow leverages a commercially available aniline precursor, allowing for a regiocontrolled synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Final Product A 2-Chloro-3-fluoroaniline B Diazonium Salt Intermediate A->B NaNO₂, aq. HBr 0-5 °C C This compound (Target Molecule) B->C CuBr HBr

Figure 2: Proposed Synthesis Workflow via Sandmeyer Reaction.

Rationale Behind the Synthetic Design
  • Starting Material Selection: 2-Chloro-3-fluoroaniline is a readily available starting material. Using an aniline derivative allows for the introduction of the bromine atom via a Sandmeyer reaction, which is a highly reliable method for installing a halide at a specific position on an aromatic ring.

  • Regiocontrol: The positions of the chloro and fluoro groups are already set in the starting material. The Sandmeyer reaction precisely replaces the amino group (via its diazonium salt) with a bromo group, ensuring the desired 1,2,3-trisubstituted pattern without the formation of other isomers, a common challenge in sequential electrophilic halogenations.[16]

Detailed Experimental Protocol

Step 1: Diazotization of 2-Chloro-3-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-3-fluoroaniline (1.0 eq).

  • Add aqueous hydrobromic acid (HBr, 48%, ~3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the aniline slurry while vigorously stirring and maintaining the temperature below 5 °C. The reaction is exothermic and gas evolution (NOx) may be observed.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction to Yield this compound

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%, ~1.5 eq). Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Control the rate of addition to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the differential reactivity of its C-Halogen bonds, which allows for selective functionalization.

  • Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the selective formation of a new C-C bond at the C1 position while leaving the chlorine and fluorine atoms untouched. This is a cornerstone strategy for building more complex molecules.

  • Grignard/Organolithium Formation: Metal-halogen exchange (typically with n-BuLi or i-PrMgCl) or direct insertion of magnesium metal will preferentially occur at the C-Br bond. This generates a powerful nucleophile that can be reacted with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).

  • Nucleophilic Aromatic Substitution (SₙAr): While generally difficult on this electron-rich ring, the presence of three halogens does increase the electrophilicity of the ring. Under forcing conditions or with highly activating groups elsewhere on a more complex derivative, SₙAr could potentially occur, with the leaving group tendency typically being F > Cl > Br.

G A This compound B Grignard Reagent (Ar-MgBr) A->B Mg, THF (at C-Br) C Suzuki Coupling Product (Ar-R) A->C R-B(OH)₂, Pd cat. (at C-Br) D Lithiation Product (Ar-Li) A->D n-BuLi, -78 °C (at C-Br)

Figure 3: Key Reactivity Pathways at the C-Br Bond.

Applications in Research and Development

This trisubstituted benzene is primarily used as an intermediate in the synthesis of high-value target molecules.

  • Pharmaceuticals: It serves as a scaffold or building block for active pharmaceutical ingredients (APIs).[1][7] The specific halogenation pattern can be critical for achieving desired potency and pharmacokinetic profiles. For example, related polyhalogenated benzenes are used to synthesize treatments for breast cancer and to create catalysts for peptide synthesis.[17]

  • Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the halogen substituents contribute to the biological activity and stability of the final product.[1][3][7]

  • Material Science: It can be incorporated into specialty polymers and materials to enhance properties such as thermal stability and chemical resistance.[1]

Conclusion

This compound (CAS: 883499-24-9) is a specialized chemical intermediate with significant potential for advanced organic synthesis. Its value is defined by the unique and differentiated reactivity of its three halogen atoms, which enables chemists to execute sophisticated, regioselective transformations. A thorough understanding of its properties, safe handling procedures, and reactivity profile, as outlined in this guide, is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemical development, and materials science.

References

1-Bromo-2-chloro-3-fluorobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 1-Bromo-2-chloro-3-fluorobenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the molecular weight of this compound, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. An accurate understanding of molecular weight is fundamental for stoichiometric calculations, analytical characterization, and predicting physicochemical properties.

Introduction to this compound

This compound is a halogenated aromatic compound characterized by the presence of three different halogen substituents on a benzene ring. This unique structure makes it a valuable and versatile intermediate in the synthesis of complex molecules.[1] Its utility is prominent in the development of novel pharmaceuticals and agrochemicals, where the specific placement of halogen atoms can significantly influence biological activity, metabolic stability, and binding affinity.[1] Therefore, precise knowledge of its molecular formula and weight is a prerequisite for its application in any research or industrial setting.

Molecular Formula and Structure

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a fluorine atom at position 3.

The molecular formula for this compound is C₆H₃BrClF .[1][2][3]

This formula is the cornerstone for calculating the molecular weight.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation relies on the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The calculation is performed as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of F atoms × Atomic Weight of F)

The table below details the atomic weights and their contribution to the final molecular weight.

Element Symbol Count Standard Atomic Weight ( g/mol ) Total Contribution ( g/mol )
CarbonC612.011[4]72.066
HydrogenH31.008[5][6][7]3.024
BromineBr179.904[8][9][10]79.904
ChlorineCl135.453[11][12][13]35.453
FluorineF118.998[14][15]18.998
Total 209.445

Based on this calculation, the molecular weight of this compound is 209.45 g/mol . This value aligns with the molecular weight commonly cited in chemical supplier catalogs and databases.[1][2][16][17]

Physicochemical and Safety Data

A summary of essential physicochemical properties and safety information for this compound is presented below. This data is critical for safe handling, storage, and experimental design.

Property Value Reference(s)
CAS Number 883499-24-9[1][2][16]
Molecular Formula C₆H₃BrClF[1][2][3]
Molecular Weight 209.44 g/mol [1][2][16]
Appearance White to almost white powder, lump, or solid crystal[1][16][17]
Melting Point 29 °C[1][17]
Purity ≥ 98% (by GC)[1][17]
Storage Conditions Room Temperature or Refrigerated (0-10°C)[1][16][17]
GHS Signal Word Warning[3][16]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][16]

Experimental Verification: A Mass Spectrometry Protocol

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like this one, providing both purity assessment and mass confirmation.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Weigh 1mg of This compound Solvent 2. Dissolve in 1mL of suitable solvent (e.g., Dichloromethane) Sample->Solvent Vial 3. Transfer to GC-MS vial Solvent->Vial Injector 4. Inject 1µL into GC-MS System Vial->Injector GC_Column 5. Separation on GC Column Injector->GC_Column Ionization 6. Electron Ionization (EI, 70 eV) GC_Column->Ionization Mass_Analyzer 7. Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detector 8. Detection Mass_Analyzer->Detector Chromatogram 9. Analyze Chromatogram (Purity, Retention Time) Detector->Chromatogram Mass_Spectrum 10. Analyze Mass Spectrum (Identify Molecular Ion Peak) Chromatogram->Mass_Spectrum Confirmation 11. Confirm MW ≈ 209.4 (Isotopic Pattern) Mass_Spectrum->Confirmation caption GC-MS Workflow for MW Confirmation

Caption: Workflow for purity and molecular weight confirmation.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. Vortex to ensure complete dissolution. Transfer the solution to a 2 mL autosampler vial.

  • GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature gradient program, for example, starting at 50°C and ramping to 250°C at 10°C/min, to ensure separation from any impurities.

  • MS Detection: The eluent from the GC column is directed into the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.

  • Data Analysis:

    • Chromatogram: The total ion chromatogram (TIC) is examined to assess the purity of the compound. A single, sharp peak indicates high purity.

    • Mass Spectrum: The mass spectrum corresponding to the main peak is analyzed. The key is to identify the molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion cluster, confirming the elemental composition and, by extension, the molecular weight. The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F.

Conclusion

The molecular weight of this compound is a fundamental constant, robustly established at 209.45 g/mol through stoichiometric calculation based on IUPAC atomic weights. This value is critical for the compound's use as a building block in pharmaceutical, agrochemical, and materials science research.[1] Experimental verification, primarily through mass spectrometry, serves as a self-validating system to confirm this value and ensure the purity of the material, upholding the standards of scientific integrity required in advanced research and development.

References

A Definitive Guide to the Structural Elucidation of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of 1-bromo-2-chloro-3-fluorobenzene. Moving beyond a simple recitation of analytical techniques, this document details the causal logic behind the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. Each analytical step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. We present detailed experimental protocols, predicted spectral data, and an integrated analysis that together form a robust framework for confirming the precise substitution pattern of this complex tri-halogenated aromatic compound.

Introduction: The Analytical Challenge

This compound (C₆H₃BrClF) is a halogenated aromatic compound with significant potential as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The precise arrangement of its three different halogen substituents on the benzene ring is critical to its reactivity and the properties of its derivatives. Isomeric confusion is a significant risk, necessitating a rigorous and systematic approach to structural verification.

This guide eschews a templated approach, instead presenting a logical workflow where each piece of analytical data builds upon the last, culminating in a definitive structural assignment. We will demonstrate how the synergistic application of modern spectroscopic techniques provides layers of evidence that, when combined, leave no room for ambiguity.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of this compound relies on a logical progression of experiments. Each step provides specific pieces of the structural puzzle, from the elemental composition to the precise connectivity and spatial relationships of the atoms.

Elucidation_Workflow cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS_protocol Acquire EI-MS Data MS_data Molecular Ion Cluster (m/z 208, 210, 212) MS_protocol->MS_data yields MS_interp Confirm Elemental Composition (Br, Cl) Isotopic Abundance Analysis MS_data->MS_interp interpreted as IR_interp Confirm Functional Groups: Aromatic Ring Halogen Bonds MS_interp->IR_interp corroborates IR_protocol Acquire FTIR Spectrum IR_data Key Absorptions: ~3100-3000 cm⁻¹ (Aromatic C-H) ~1570, 1450 cm⁻¹ (C=C Ring) ~1030 cm⁻¹ (C-F) ~780 cm⁻¹ (C-Cl) ~680 cm⁻¹ (C-Br) IR_protocol->IR_data yields IR_data->IR_interp interpreted as NMR_interp Define Connectivity & Regiochemistry (Proton & Carbon Environment) IR_interp->NMR_interp corroborates NMR_protocol Acquire ¹H, ¹³C, ¹⁹F NMR Spectra NMR_data Chemical Shifts (δ) Coupling Constants (J) Multiplicity Patterns NMR_protocol->NMR_data yields NMR_data->NMR_interp interpreted as Conclusion Definitive Structure: This compound NMR_interp->Conclusion confirms

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming the Building Blocks

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular weight and elemental formula. For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[2] Electron Impact (EI) ionization is a standard choice for this type of small, relatively stable aromatic molecule.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~1 mg) of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. Utilize a direct insertion probe or GC inlet.

  • Data Acquisition: Acquire the mass spectrum using a standard EI energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

Data Interpretation: The Isotopic Signature

The key to confirming the presence of both one bromine and one chlorine atom lies in the molecular ion (M⁺) peak cluster.

  • Chlorine's Contribution: Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[3] This gives rise to a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak.[4]

  • Bromine's Contribution: Natural bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3] This results in an M+2 peak of almost equal intensity to the M⁺ peak.[4]

For a molecule containing one of each, these patterns are compounded. The expected molecular ion cluster for C₆H₃⁷⁹Br³⁵Cl will be the base peak (M⁺). We will also see a significant peak at M+2 (from C₆H₃⁸¹Br³⁵Cl and C₆H₃⁷⁹Br³⁷Cl) and a smaller peak at M+4 (from C₆H₃⁸¹Br³⁷Cl).

Table 1: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge)AssignmentExpected Relative IntensityRationale
208[C₆H₃⁷⁹Br³⁵Cl]⁺~75%Molecular ion with the most abundant isotopes.
210[C₆H₃⁸¹Br³⁵Cl]⁺ / [C₆H₃⁷⁹Br³⁷Cl]⁺~100%Combination of the two M+2 possibilities. This peak is expected to be the most intense in the cluster.
212[C₆H₃⁸¹Br³⁷Cl]⁺~25%Molecular ion with the least abundant isotopes.
129/131[M - Br]⁺VariableFragment corresponding to the loss of a bromine radical. The remaining chlorofluorobenzene cation will still show the ~3:1 chlorine isotope pattern.[5]
94[M - Br - Cl]⁺VariableFragment corresponding to the loss of both halogen radicals, leaving a fluorobenzene cation.

Trustworthiness: The observation of this specific M⁺, M+2, M+4 pattern with the predicted relative intensities provides definitive, self-validating evidence for the presence of one bromine and one chlorine atom in the molecule, confirming the elemental composition derived from the molecular formula C₆H₃BrClF.[6]

Infrared Spectroscopy: Identifying the Aromatic Scaffold

Expertise & Experience: With the elemental composition confirmed, FTIR spectroscopy serves to verify the presence of the benzene ring and the carbon-halogen bonds. While not sufficient for determining the substitution pattern on its own, it provides crucial functional group information that corroborates the overall structure.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: Characteristic Vibrational Modes

The analysis focuses on identifying vibrations characteristic of a substituted aromatic ring and the specific carbon-halogen bonds.[8]

Table 2: Predicted Infrared (FTIR) Absorption Frequencies

Frequency Range (cm⁻¹)Vibration TypeStructural Assignment
3100 - 3000C-H StretchAromatic C-H bonds[9]
1600 - 1400C=C StretchIn-ring aromatic vibrations[10]
~1250C-H In-plane bendAromatic C-H bending
~1030C-F StretchCarbon-Fluorine bond
~780C-Cl StretchCarbon-Chlorine bond[11]
~680C-Br StretchCarbon-Bromine bond[11]
900 - 675C-H Out-of-plane bendSubstitution pattern on the aromatic ring[9]

Trustworthiness: The presence of sharp peaks just above 3000 cm⁻¹ and in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the molecule. The detection of absorptions in the lower frequency "fingerprint" region corresponding to C-F, C-Cl, and C-Br stretches validates the MS data and confirms that the halogens are bonded to the carbon framework.[7]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of the molecule. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, we can map out the exact positions of the three protons and three halogen substituents on the benzene ring.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.[12][13]

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).[14]

Integrated Data Interpretation: Solving the Positional Puzzle

The key to solving the structure lies in how the different nuclei "see" and interact with each other. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it an excellent probe.[15] The analysis hinges on interpreting the splitting patterns caused by spin-spin coupling.

Logical Relationship of NMR Data Points:

NMR_Logic H_NMR ¹H NMR (3 Aromatic Signals) Splitting Splitting Patterns (Multiplicity) H_NMR->Splitting C_NMR ¹³C NMR (6 Aromatic Signals) J_CF C-F Coupling (JCF) C_NMR->J_CF F_NMR ¹⁹F NMR (1 Signal) J_HF H-F Coupling (JHF) F_NMR->J_HF F_NMR->J_CF Splitting->J_HF J_HH H-H Coupling (JHH) Splitting->J_HH Structure Confirmed Regiochemistry: 1-Bromo-2-chloro-3-fluoro J_HF->Structure Proton-Fluorine Proximity J_CF->Structure Carbon-Fluorine Connectivity J_HH->Structure Proton Adjacency

Caption: Interplay of NMR data leading to structural confirmation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

For the this compound structure, we expect three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm). The splitting pattern of each proton is dictated by its coupling to its neighbors.

  • H-4: This proton is ortho to H-5 and meta to H-6. It is also coupled to the fluorine at C-3. We would expect a doublet of doublets of doublets (ddd) .

  • H-5: This proton is ortho to both H-4 and H-6. It will show weaker coupling to the fluorine. We would expect a triplet of doublets (td) or a complex multiplet.

  • H-6: This proton is ortho to H-5 and meta to H-4. It will have the weakest coupling to the fluorine. We would expect a doublet of doublets of doublets (ddd) .

Table 3: Predicted ¹H NMR Spectral Data

PositionPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-6~7.5ddd³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0, ⁴J(H6-F3) ≈ 5.0Downfield shift due to deshielding from adjacent bromine. Shows ortho, meta, and 4-bond H-F coupling.[12]
H-5~7.1t³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0Classic triplet for a proton with two ortho neighbors. Further small splitting from fluorine may occur.
H-4~7.3ddd³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0, ³J(H4-F3) ≈ 9.0Upfield relative to H-6. Shows ortho, meta, and a larger 3-bond H-F coupling.[4]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

We expect six unique signals for the six carbons of the benzene ring. The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant. Other carbons will also show smaller couplings to fluorine.

Table 4: Predicted ¹³C NMR Spectral Data

PositionPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Rationale
C-3~160d¹J(C-F) ≈ 250Carbon directly bonded to fluorine shows a very large one-bond coupling and is significantly downfield.[2]
C-2~125d²J(C-F) ≈ 20Carbon adjacent to the C-F bond shows a smaller two-bond coupling.
C-1~115d³J(C-F) ≈ 5Carbon meta to the C-F bond shows a small three-bond coupling.
C-4~130d²J(C-F) ≈ 25Carbon adjacent to the C-F bond shows a two-bond coupling.
C-5~128d³J(C-F) ≈ 8Carbon meta to the C-F bond shows a three-bond coupling.
C-6~135d⁴J(C-F) ≈ 3Carbon para to the C-F bond shows the smallest long-range coupling.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

A single signal is expected. Since it is typically acquired with proton decoupling, it would appear as a singlet. If a proton-coupled spectrum is acquired, the signal would be a complex multiplet due to couplings to H-4, H-5, and H-6. The chemical shift itself is highly sensitive to the electronic environment.[13]

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of data from multiple spectroscopic methods.

  • Mass Spectrometry unequivocally establishes the molecular formula and the presence of one bromine and one chlorine atom.

  • Infrared Spectroscopy confirms the aromatic backbone and the attachment of halogen atoms to that framework.

  • Multinuclear NMR Spectroscopy provides the definitive evidence of connectivity. The number of signals, their chemical shifts, and particularly the spin-spin coupling constants (JHH, JHF, JCF) allow for the precise mapping of each atom on the benzene ring.

Together, these techniques form a self-validating workflow that converges on a single, unambiguous structure. This guide provides the foundational principles and practical protocols for researchers to apply this rigorous approach to the characterization of this and other complex substituted aromatic molecules.

References

An In-depth Technical Guide on the Theoretical Properties of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-2-chloro-3-fluorobenzene is a polysubstituted halogenated benzene ring that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern imparts specific electronic and steric properties that are crucial for directing synthetic transformations and influencing intermolecular interactions in biological systems. A thorough understanding of its theoretical properties is paramount for optimizing its use in synthetic chemistry and for the rational design of novel therapeutics. This guide provides an in-depth exploration of the theoretical characteristics of this compound, focusing on its molecular geometry, electronic landscape, and spectroscopic signatures as elucidated by computational chemistry. We will delve into the established theoretical methodologies, primarily Density Functional Theory (DFT), to predict and analyze these properties, offering a framework for its application in advanced research and development.

Introduction: The Significance of Polysubstituted Halobenzenes in Drug Discovery

Halogenated aromatic compounds are privileged motifs in medicinal chemistry. The incorporation of halogen atoms into a benzene ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of different halogens, as seen in this compound, allows for fine-tuning of these properties. The presence of bromine, chlorine, and fluorine atoms offers multiple reactive handles for further chemical modifications and creates a unique electronic distribution across the aromatic ring, influencing non-covalent interactions such as halogen bonding.[3][4] This makes this compound a valuable intermediate for constructing novel molecular architectures with desired biological activities.

Theoretical Methodology: A Framework for In-Silico Analysis

To comprehensively understand the properties of this compound at a molecular level, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and accurate method for predicting the properties of organic molecules.[1] The choice of functional and basis set is critical for obtaining reliable results. For halogenated systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost.[1][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[1][6]

Computational Workflow cluster_0 Input cluster_1 Computational Method cluster_2 Analysis cluster_3 Output Input Initial 3D Structure of This compound DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->DFT Define Method & Basis Set Geometry Geometry Optimization DFT->Geometry Vibrational Vibrational Frequency Analysis DFT->Vibrational Electronic Electronic Property Calculation DFT->Electronic Structure Optimized Molecular Structure Geometry->Structure Spectra Predicted IR/Raman Spectra Vibrational->Spectra Orbitals HOMO-LUMO, ESP Map Electronic->Orbitals

Caption: A generalized workflow for the theoretical analysis of this compound using DFT.

Molecular Structure and Geometry

The first step in the theoretical characterization is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the benzene ring is expected to be nearly planar, with slight distortions due to the steric and electronic effects of the halogen substituents. The predicted bond lengths and angles provide insights into the electronic environment of the ring.

ParameterPredicted Value (Å or °)
C-Br Bond Length~1.89 Å
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-C Bond Lengths (aromatic)~1.39 - 1.40 Å
C-H Bond Lengths~1.08 Å
C-C-C Bond Angles (aromatic)~118 - 122 °
Note: These are estimated values based on typical DFT calculations for similar halogenated benzenes. Actual calculated values may vary depending on the level of theory.

The C-Br bond is the longest and weakest, while the C-F bond is the shortest and strongest, reflecting the trend in halogen electronegativity and atomic size. The substitution pattern will also induce slight variations in the endocyclic C-C-C bond angles from the ideal 120° of an unsubstituted benzene ring.

Electronic Properties: Reactivity and Intermolecular Interactions

The electronic properties of this compound are key to understanding its reactivity and how it interacts with other molecules, such as biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be a π-orbital localized on the benzene ring, while the LUMO will likely be a π*-antibonding orbital. The presence of electron-withdrawing halogens will lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Molecular Electrostatic Potential (ESP) Map

The ESP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For halobenzenes, a region of positive potential, known as a "sigma-hole," can exist on the outermost portion of the halogen atom along the C-X bond axis. This positive region is crucial for the formation of halogen bonds, a type of non-covalent interaction important in drug-receptor binding. The strength of the sigma-hole increases with the polarizability of the halogen (I > Br > Cl > F).[7]

Caption: A 2D representation of this compound.

Spectroscopic Properties: Theoretical Vibrational Analysis

Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each peak in a vibrational spectrum corresponds to a specific molecular motion (stretching, bending, etc.). By calculating the vibrational modes and their corresponding intensities, we can assign the experimentally observed bands to specific functional groups and vibrational motions within the molecule.

For this compound, a molecule with 12 atoms, there are 3N-6 = 30 fundamental vibrational modes. DFT calculations can predict the frequencies of these modes. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values, as the theoretical calculations assume a harmonic potential while real molecular vibrations have some anharmonicity.[6]

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching3100 - 3000
C-C aromatic stretching1600 - 1400
C-H in-plane bending1300 - 1000
C-F stretching1250 - 1000
C-Cl stretching800 - 600
C-Br stretching600 - 500
C-H out-of-plane bending900 - 675
Note: These are general ranges and the exact calculated frequencies will be specific to the molecule's structure and symmetry.

Conclusion: The Power of Theoretical Insights in Drug Development

A comprehensive theoretical understanding of this compound provides a powerful predictive tool for researchers in drug development. By elucidating its stable conformation, electronic landscape, and spectroscopic signatures, computational chemistry guides synthetic strategies and informs the design of molecules with enhanced biological activity. The insights gained from these theoretical studies, particularly regarding intermolecular interactions like halogen bonding, can be directly applied to the rational design of potent and selective drug candidates. This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds with the most promising properties for synthesis and experimental testing.

References

A Comprehensive Spectroscopic Guide to 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-Bromo-2-chloro-3-fluorobenzene (CAS: 883499-24-9; Mol. Formula: C₆H₃BrClF; MW: 209.44 g/mol ).[1][2] As a polysubstituted aromatic compound, its structural elucidation relies heavily on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of expected spectral data, the rationale behind analytical methodologies, and robust experimental protocols.

Introduction: The Analytical Imperative

This compound is a halogenated benzene derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of three different halogen atoms on the benzene ring creates a unique electronic environment and a distinct substitution pattern. Unambiguous characterization is therefore critical to ensure material identity, purity, and to predict its reactivity. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the covalent structure and electronic properties of the molecule. This guide synthesizes theoretical predictions and established principles to provide a benchmark for the analytical characterization of this compound.

The overall workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound follows a logical progression from structural confirmation to functional group identification and finally, verification of mass and elemental composition.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H1_NMR ¹H NMR (Proton Environment & Connectivity) C13_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) H1_NMR->C13_NMR Confirm carbon backbone IR FT-IR (Functional Groups & Bond Vibrations) C13_NMR->IR Identify key functional groups MS EI-MS (Molecular Weight & Fragmentation) IR->MS Verify molecular weight Analysis Structural Elucidation & Purity Assessment MS->Analysis Synthesis Sample Synthesis or Acquisition Synthesis->H1_NMR Initial structural check

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical, complementary information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of an aromatic compound is dictated by the electronic effects (inductive and resonance) of its substituents. The three halogens (Br, Cl, F) are all electronegative and exert a deshielding effect on the aromatic protons, shifting their signals downfield relative to benzene (δ 7.34 ppm). The specific positions and, crucially, the splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons, allowing for definitive assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4~ 7.35 - 7.45ddd (doublet of doublet of doublets)J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5, J(H4-F3) ≈ 6.0
H-5~ 7.05 - 7.15t (triplet) or dddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F3) ≈ 1.0
H-6~ 7.20 - 7.30ddd (doublet of doublet of doublets)J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5, J(H6-F3) ≈ 9.0

Note: These are predicted values. Actual experimental values may vary slightly. Online prediction tools can provide a useful starting point for analysis.[3][4][5][6]

Interpretation:

  • The three aromatic protons will appear in the region of δ 7.0-7.5 ppm.

  • H-5 is expected to be the most upfield proton, influenced by its position relative to the halogens. It will likely appear as a triplet-like multiplet due to coupling to both H-4 and H-6 with similar coupling constants.

  • H-4 and H-6 will be further downfield. Their exact positions depend on the complex interplay of the three halogens. Both will be split by the other two protons and, importantly, by the fluorine atom at position 3, leading to complex doublet of doublet of doublets patterns. The ortho H-F coupling (J(H4-F3)) is typically smaller than the meta H-F coupling (J(H6-F3)).

G H4 H-4 H5 H-5 H4->H5 J ≈ 8 Hz H6 H-6 H4->H6 J ≈ 1.5 Hz H5->H6 J ≈ 8 Hz G M [C₆H₃BrClF]⁺• m/z = 208, 210, 212 M_minus_Cl [C₆H₃BrF]⁺ m/z = 173, 175 M->M_minus_Cl - •Cl M_minus_Br [C₆H₃ClF]⁺ m/z = 129, 131 M->M_minus_Br - •Br M_minus_BrCl [C₆H₃F]⁺• m/z = 94 M_minus_Cl->M_minus_BrCl - •Br M_minus_Br->M_minus_BrCl - •Cl

References

The Synthetic Versatility of 1-Bromo-2-chloro-3-fluorobenzene: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Aromatic Building Block

In the landscape of medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a powerful tool for modulating physicochemical properties and providing synthetic handles for molecular elaboration. 1-Bromo-2-chloro-3-fluorobenzene (CAS No. 883499-24-9) emerges as a particularly intriguing building block due to the distinct electronic and steric environment conferred by its three different halogen substituents.[1][2][3] This guide provides an in-depth analysis of the synthesis, characterization, and nuanced reactivity profile of this compound, offering researchers and drug development professionals a comprehensive understanding of its potential as a versatile intermediate in the synthesis of complex molecular architectures.[4]

The presence of bromine, chlorine, and fluorine on adjacent carbons of the benzene ring creates a unique electronic and steric landscape. This arrangement not inactively influences the molecule's overall properties but also allows for highly selective chemical transformations. The differential reactivity of the C-Br, C-Cl, and C-F bonds is the cornerstone of its utility, enabling chemists to perform sequential and regioselective modifications. This guide will explore how to harness this differential reactivity in key synthetic operations such as metal-halogen exchange, transition metal-catalyzed cross-coupling, and nucleophilic aromatic substitution, and will touch upon the intriguing possibility of halogen dance rearrangements.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for the unambiguous characterization of its reaction products.

PropertyValueSource
CAS Number 883499-24-9[1][3]
Molecular Formula C₆H₃BrClF[1][3]
Molecular Weight 209.44 g/mol [1]
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquid
Purity >98.0% (GC)
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned high-resolution spectrum of this compound is not readily found in the searched literature, we can predict the salient features of its ¹H and ¹³C NMR spectra based on established substituent chemical shift (SCS) effects and coupling constants observed in related polyhalogenated benzenes.[5][6]

  • ¹H NMR: The spectrum is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the three aromatic protons. The proton ortho to the fluorine atom will likely show a doublet of doublets with a characteristic ortho C-H coupling and a larger ortho H-F coupling. The other two protons will also display splitting from both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will be significantly deshielded. The C-F bond will exhibit a large one-bond ¹J(C-F) coupling constant, a hallmark of fluorinated aromatics. The signals for the other carbons will also show smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1200-1300 cm⁻¹ region. The C-Cl and C-Br stretching vibrations occur at lower frequencies, generally in the fingerprint region below 1100 cm⁻¹.

Synthesis of this compound

The most plausible and efficient synthesis of this compound commences with a commercially available substituted aniline, namely 2-chloro-3-fluoroaniline. The synthetic strategy hinges on the well-established Sandmeyer reaction, a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[7][8][9][10]

Proposed Synthetic Protocol: A Sandmeyer Approach

This protocol is based on established procedures for Sandmeyer reactions on related substrates.[11][12]

Step 1: Diazotization of 2-Chloro-3-fluoroaniline

  • To a stirred solution of 2-chloro-3-fluoroaniline in a suitable aqueous acid (e.g., HBr or H₂SO₄) at 0-5 °C, a solution of sodium nitrite (NaNO₂) in water is added dropwise.

  • The temperature is carefully maintained below 5 °C to ensure the stability of the resulting diazonium salt.

  • The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Bromination via Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid (HBr) is prepared.

  • The freshly prepared, cold diazonium salt solution is then slowly added to the CuBr/HBr solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.

  • The crude product is then isolated by steam distillation or solvent extraction.

  • Purification is achieved through washing with base to remove acidic impurities, followed by drying and fractional distillation under reduced pressure.

Caption: Synthetic workflow for this compound.

The Reactivity Profile: A Tale of Three Halogens

The synthetic utility of this compound is dictated by the differential reactivity of its three halogen substituents. This section delves into the key transformations and the principles governing their regioselectivity.

Metal-Halogen Exchange: Preferential Lithiation at the C-Br Bond

Metal-halogen exchange is a powerful method for the generation of aryllithium and Grignard reagents, which are versatile nucleophiles in carbon-carbon bond-forming reactions. The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl > F.

In the case of this compound, treatment with an organolithium reagent such as n-butyllithium or sec-butyllithium at low temperatures (typically -78 °C) is expected to result in highly regioselective exchange at the most labile C-Br bond. This generates a 2-chloro-3-fluorophenyllithium species, a valuable intermediate for subsequent reactions with a wide range of electrophiles. The less reactive C-Cl and C-F bonds remain intact under these conditions.

Metal_Halogen_Exchange Reactant This compound Br Cl F Intermediate 2-Chloro-3-fluorophenyllithium Li Cl F Reactant->Intermediate n-BuLi, THF -78 °C Product Functionalized Product E Cl F Intermediate->Product Electrophile (E)

Caption: Regioselective metal-halogen exchange at the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond's Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis.[13][14][15][16][17][18][19][20][21][22][23][24][25] The reactivity of the aryl halide partner in the crucial oxidative addition step generally follows the order: I > OTf > Br >> Cl.

For this compound, this reactivity trend allows for selective coupling at the C-Br bond while preserving the C-Cl and C-F bonds. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst, a boronic acid, and a base such as K₂CO₃ or Cs₂CO₃) are expected to yield the corresponding 2-chloro-3-fluorobiphenyl derivative. Similarly, Stille coupling with an organostannane and Buchwald-Hartwig amination with an amine can be selectively performed at the C-Br position.

To achieve subsequent coupling at the less reactive C-Cl bond, more forcing reaction conditions and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, would be necessary. The C-F bond is generally unreactive under these conditions.

Nucleophilic Aromatic Substitution (SNAr): The Activating Role of Fluorine

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). In the context of aryl halides, the reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in metal-halogen exchange and cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.

For this compound, the C-F bond is the most activated towards SNAr. However, without additional strong electron-withdrawing groups (such as a nitro group) ortho or para to the fluorine, forcing conditions (high temperatures and a strong nucleophile) would likely be required for substitution to occur. Under such conditions, the potential for competing reactions and side products should be carefully considered.

The Halogen Dance Rearrangement: A Potential for Isomerization

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic ring.[26][27][28][29][30] This process typically proceeds via deprotonation to form an aryl anion, followed by a series of intermolecular halogen-metal exchange steps that ultimately lead to a thermodynamically more stable aryl anion intermediate.

Given the presence of multiple halogens and acidic protons, this compound could potentially undergo a halogen dance rearrangement under strongly basic conditions (e.g., with lithium diisopropylamide, LDA). The regiochemical outcome would be dictated by the relative acidities of the aromatic protons and the thermodynamic stability of the possible aryl anion intermediates. This presents both a potential synthetic opportunity to access other isomers and a possible complication in reactions involving strong bases.

Applications in Drug Discovery and Development

The utility of polyhalogenated aromatic compounds as intermediates in the synthesis of pharmaceuticals is well-documented.[31] They serve as versatile scaffolds for the construction of complex molecular targets. A closely related isomer, 1-bromo-2-chloro-4-fluorobenzene, serves as a key building block in the synthesis of brilanestrant, a selective estrogen receptor degrader (SERD) that has been investigated for the treatment of breast cancer.[32] This highlights the value of the 1-bromo-2-chloro-fluoro-substituted phenyl motif in medicinal chemistry. The unique substitution pattern of this compound offers a distinct set of synthetic vectors for the exploration of chemical space in drug discovery programs.

Conclusion

This compound is a highly functionalized aromatic building block with a rich and nuanced reactivity profile. The differential reactivity of its three halogen substituents provides a powerful platform for selective and sequential synthetic transformations. By understanding the principles governing metal-halogen exchange, palladium-catalyzed cross-coupling, and other reactions, researchers can strategically employ this versatile intermediate to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. The insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this unique molecule.

References

The Strategic Utility of 1-Bromo-2-chloro-3-fluorobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Tri-substituted Benzene Building Block

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures that underpin advancements in medicinal chemistry, agrochemicals, and materials science. 1-Bromo-2-chloro-3-fluorobenzene, a uniquely substituted tri-halogenated benzene, has emerged as a valuable and versatile building block. Its distinct arrangement of halogen atoms—each with differential reactivity—provides a powerful platform for selective and sequential chemical transformations. This technical guide offers an in-depth exploration of the potential applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and as a precursor for multi-substituted aromatic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven insights, and present robust protocols to empower researchers in harnessing the full synthetic potential of this reagent.

The Chemical Landscape of this compound: A Foundation for Reactivity

The synthetic utility of this compound is fundamentally rooted in the hierarchical reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition than the more robust C-Cl bond. This reactivity differential is the cornerstone of its application in regioselective synthesis, allowing for the functionalization of the bromine-bearing carbon while leaving the chlorine atom intact for subsequent transformations. The fluorine atom, being the most electronegative, imparts distinct electronic properties to the aromatic ring and can influence the regioselectivity of certain reactions, such as ortho-metalation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 883499-24-9[1]
Molecular Formula C₆H₃BrClF[1]
Molecular Weight 209.44 g/mol [1]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid
Purity >98.0% (GC)

Harnessing Palladium Catalysis: Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. This compound is an excellent substrate for these transformations, with the C-Br bond serving as the primary reactive site.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful method for constructing biaryl linkages, a common motif in pharmaceuticals. When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds selectively at the C-Br bond.

Causality of Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand, are employed. The choice of ligand can be critical in influencing catalytic activity and selectivity.

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is commonly used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Aryl-Pd(II)-Br Complex Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Complex Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Diaryl-Pd(II) Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II) Complex Base Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Aryl-Pd(II)-Br Complex->Transmetalation Reductive Elimination Reductive Elimination Diaryl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration 2-Chloro-3-fluoro-biphenyl 2-Chloro-3-fluoro-biphenyl Reductive Elimination->2-Chloro-3-fluoro-biphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 2-Chloro-3-fluoro-biphenyl Derivative

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a means to form carbon-carbon bonds between an organic halide and an alkene.[2] With this compound, this reaction can be used to introduce a vinyl group, leading to the formation of substituted styrenes.

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: A mild inorganic or organic base, such as sodium acetate (NaOAc) or triethylamine (Et₃N), is required to neutralize the hydrogen halide generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically employed.

Heck_Reaction This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Aryl-Pd(II)-Br Complex Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Complex Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Alkyl-Pd(II) Complex Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Aryl-Pd(II)-Br Complex->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II) Complex->Beta-Hydride Elimination Substituted Alkene Substituted Alkene Beta-Hydride Elimination->Substituted Alkene H-Pd(II)-Br Complex H-Pd(II)-Br Complex Beta-Hydride Elimination->H-Pd(II)-Br Complex H-Pd(II)-Br Complex->Pd(0)Ln Base, Regeneration

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Vinylation of this compound

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (e.g., styrene or an acrylate, 1.5 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and sodium acetate (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed, as monitored by GC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[3][4][5] This method is known for its tolerance of a wide range of functional groups.

Causality of Experimental Choices:

  • Catalyst: Similar to other cross-coupling reactions, Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a phosphine ligand is effective.

  • Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step.

  • Solvent: Anhydrous, non-polar solvents such as toluene or THF are typically used.

Experimental Protocol: Stille Coupling with an Organostannane

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous toluene, add the organostannane reagent (1.1 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (around 110 °C) and monitor its progress.

  • Work-up: After completion, cool the mixture and remove the solvent. The crude product can often be purified by column chromatography. To remove tin byproducts, a workup with a saturated aqueous solution of potassium fluoride (KF) can be employed.

Formation and Reactivity of the Grignard Reagent

The generation of a Grignard reagent from this compound offers a pathway to introduce a nucleophilic carbon center on the aromatic ring. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the Grignard reagent is expected to form selectively at the position of the bromine atom.

Causality of Experimental Choices:

  • Magnesium: Activated magnesium turnings are essential for the formation of the Grignard reagent.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are crucial as they solvate the magnesium and stabilize the Grignard reagent.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

Grignard_Formation_and_Reaction cluster_0 Grignard Formation cluster_1 Reaction with Electrophile This compound This compound Reaction with Mg Reaction with Mg This compound->Reaction with Mg Mg, Et2O Arylmagnesium Bromide Arylmagnesium Bromide Reaction with Mg->Arylmagnesium Bromide Reaction with E+ Reaction with E+ Arylmagnesium Bromide->Reaction with E+ 1. Electrophile (E+) 2. H3O+ workup Functionalized Product Functionalized Product Reaction with E+->Functionalized Product

Caption: Formation and subsequent reaction of the Grignard reagent.

Experimental Protocol: Formation of the Grignard Reagent and Reaction with an Electrophile

  • Preparation: Ensure all glassware is flame-dried and assembled under an inert atmosphere. Place magnesium turnings (1.2 equiv.) in the reaction flask.

  • Grignard Formation: Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is often initiated by gentle warming or the addition of an initiator. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dropwise.

  • Work-up: After the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer and remove the solvent. Purify the product by appropriate methods such as distillation or chromatography.

Ortho-Metalation: A Route to Regiocontrolled Functionalization

The fluorine atom in this compound can act as a directing group for ortho-metalation. The use of a strong lithium amide base, such as lithium diisopropylamide (LDA), can selectively deprotonate the aromatic ring at the position ortho to the fluorine atom (C4), creating a nucleophilic center that can be trapped with various electrophiles.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base like LDA is required to achieve deprotonation without competing nucleophilic attack on the aromatic ring.

  • Solvent: Anhydrous THF is the solvent of choice, as it is compatible with the strong base and helps to solubilize the organolithium intermediate.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.

Experimental Protocol: Ortho-Metalation and Electrophilic Quench

  • Base Preparation: Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Metalation: Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C. Stir the mixture at this temperature for a specified time to allow for complete metalation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl chloride) to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product, dry the organic phase, and purify as needed.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. The differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the aromatic core. Furthermore, the potential for selective Grignard reagent formation and fluorine-directed ortho-metalation opens up additional avenues for introducing a wide array of functional groups with high regiocontrol. This technical guide has provided a framework for understanding and utilizing the synthetic potential of this valuable intermediate. By carefully selecting reaction conditions and leveraging the inherent reactivity patterns of this molecule, researchers can unlock new pathways for the efficient synthesis of complex and valuable chemical entities.

References

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-chloro-3-fluorobenzene, a polysubstituted aromatic compound, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern offers a versatile platform for the introduction of further functionalities, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of the historical context of its discovery, rooted in the development of seminal reactions in organic chemistry, and details the modern synthetic strategies for its preparation. Furthermore, it will explore the compound's physicochemical properties and its applications in contemporary chemical research and development.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The advent of polysubstituted benzene derivatives has been a cornerstone in the advancement of modern chemistry. These compounds, with their precisely arranged functional groups, are instrumental in the construction of molecules with tailored electronic and steric properties. This compound (CAS Number: 883499-24-9) is a prime example of such a scaffold, offering multiple reactive sites for further chemical transformations.[1][2][3][4][5] Its utility is particularly pronounced in the synthesis of bioactive molecules where the specific placement of halogen atoms can significantly influence pharmacological activity.[6][7]

While the precise moment of the first synthesis of this compound is not prominently documented in easily accessible historical records, its conceptualization and eventual preparation are direct consequences of the development of powerful synthetic methodologies in the late 19th and early 20th centuries. The ability to introduce different halogen atoms at specific positions on an aromatic ring is a testament to the ingenuity of early organic chemists and the enduring legacy of their discoveries.

Historical Context: The Foundational Pillars of Synthesis

The synthesis of a molecule as complex as this compound would have been unimaginable without the pioneering work on aromatic chemistry in the 19th century, most notably the elucidation of the structure of benzene by August Kekulé in 1865.[8] This foundational understanding paved the way for the development of reactions to modify the benzene ring.

The Sandmeyer Reaction: A Gateway to Aryl Halides

The journey towards the synthesis of complex haloaromatics was significantly advanced by the discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[2][9] This reaction provided a reliable method for the conversion of aryl diazonium salts, derived from primary anilines, into aryl halides. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of chloro, bromo, and cyano groups onto an aromatic ring with high regioselectivity.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[2]

The Balz-Schiemann Reaction: The Advent of Aryl Fluorides

The introduction of fluorine, the most electronegative element, onto an aromatic ring presented a significant challenge to early organic chemists. This hurdle was overcome in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[11][12] This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[12][13] The Balz-Schiemann reaction opened up the field of organofluorine chemistry, which has had a profound impact on pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom.[1][14]

These two seminal reactions, the Sandmeyer and the Balz-Schiemann, form the bedrock upon which the synthesis of polysubstituted haloaromatics like this compound is built.

Synthetic Strategies for this compound

The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure the correct regiochemical placement of the three different halogen atoms. The most plausible and widely employed strategies involve the sequential halogenation and diazotization of a suitable aniline precursor.

A Plausible Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve disconnecting one of the halogen-carbon bonds. Given the versatility of the Sandmeyer reaction for introducing bromine and chlorine, a key disconnection would be the C-Br or C-Cl bond, leading back to a dihaloaniline. A plausible precursor is 2-chloro-3-fluoroaniline.

Retrosynthesis Target This compound Precursor1 2-Chloro-3-fluorobenzenediazonium salt Target->Precursor1 Sandmeyer Reaction (Bromination) Precursor2 2-Chloro-3-fluoroaniline Precursor1->Precursor2 Diazotization

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The forward synthesis, therefore, would likely commence with 2-chloro-3-fluoroaniline.

Step 1: Synthesis of the Starting Material - 2-Chloro-3-fluoroaniline

The starting material, 2-chloro-3-fluoroaniline, can be prepared from 3-fluoronitrobenzene through chlorination followed by reduction of the nitro group.[15]

Step 2: Diazotization of 2-Chloro-3-fluoroaniline

The primary amino group of 2-chloro-3-fluoroaniline is converted to a diazonium salt. This is a standard procedure carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid, such as hydrochloric acid.

  • Protocol:

    • Dissolve 2-chloro-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for a short period to ensure complete formation of the 2-chloro-3-fluorobenzenediazonium chloride solution.

Step 3: Sandmeyer Bromination

The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce the bromine atom.

  • Protocol:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) will be observed.

    • Once the addition is complete, the reaction mixture is gently warmed to ensure complete decomposition of the diazonium salt.

    • The product, this compound, is then isolated by steam distillation or solvent extraction.

    • The crude product is purified by distillation or chromatography.

Synthesis_Workflow cluster_0 Preparation of Starting Material cluster_1 Core Synthesis cluster_2 Purification 3-Fluoronitrobenzene 3-Fluoronitrobenzene 2-Chloro-3-fluoronitrobenzene 2-Chloro-3-fluoronitrobenzene 3-Fluoronitrobenzene->2-Chloro-3-fluoronitrobenzene Chlorination 2-Chloro-3-fluoroaniline 2-Chloro-3-fluoroaniline 2-Chloro-3-fluoronitrobenzene->2-Chloro-3-fluoroaniline Reduction 2-Chloro-3-fluorobenzenediazonium salt 2-Chloro-3-fluorobenzenediazonium salt 2-Chloro-3-fluoroaniline->2-Chloro-3-fluorobenzenediazonium salt Diazotization (NaNO₂, HCl, 0-5°C) This compound This compound 2-Chloro-3-fluorobenzenediazonium salt->this compound Sandmeyer Reaction (CuBr, HBr) Pure Product Pure Product This compound->Pure Product Distillation/Chromatography

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 883499-24-9[1][2][3][4][5]
Molecular Formula C₆H₃BrClF[1][12]
Molecular Weight 209.44 g/mol [1][12]
Appearance White to off-white solid or colorless liquid[14]
Boiling Point Approximately 205.7 °C[12]
Melting Point Approximately 29 °C[14]

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show a complex multiplet in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three aromatic protons. The coupling patterns will be intricate due to the influence of the three different halogen substituents.

    • ¹³C NMR spectroscopy will exhibit six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogens.

    • ¹⁹F NMR spectroscopy will show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and C-X (X = F, Cl, Br) stretching vibrations.

Applications in Modern Chemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[6][7] The presence of three distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. This enables the construction of complex molecular architectures with high precision.

Conclusion

The story of this compound is intrinsically linked to the historical development of fundamental reactions in organic synthesis. From the groundbreaking discoveries of the Sandmeyer and Balz-Schiemann reactions to modern, highly optimized synthetic protocols, the ability to create such a precisely substituted aromatic molecule showcases the power and elegance of organic chemistry. As a versatile building block, this compound continues to play a vital role in the innovation and development of new chemical entities with significant potential to impact human health and agriculture.

References

Methodological & Application

synthesis of 1-Bromo-2-chloro-3-fluorobenzene from 2-chloro-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Bromo-2-chloro-3-fluorobenzene from 2-chloro-3-fluoroaniline

Introduction: The Strategic Importance of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are critical synthons in modern organic chemistry, serving as versatile building blocks for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of this compound (CAS 883499-24-9) offers multiple, distinct reaction sites, enabling regioselective functionalization through cross-coupling reactions, nucleophilic aromatic substitutions, and metallation. This application note provides a detailed, reliable protocol for the synthesis of this valuable intermediate from 2-chloro-3-fluoroaniline, leveraging the classical Sandmeyer reaction. The chosen pathway is renowned for its efficiency in converting primary aromatic amines into aryl halides.[1][2]

Reaction Principle: The Sandmeyer Reaction

The conversion of an aromatic amine to an aryl halide via the Sandmeyer reaction is a cornerstone transformation in synthetic chemistry.[3][4] It is a two-stage process:

  • Diazotization: The primary aromatic amine, 2-chloro-3-fluoroaniline, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C).[5] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, in this case, hydrobromic acid (HBr).[6][7] This step produces a highly reactive arenediazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this unstable salt.[8][9]

  • Copper(I)-Catalyzed Halogenation: The diazonium salt is then subjected to a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical and the evolution of nitrogen gas (N₂).[2] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the copper(I) catalyst.[1]

The overall transformation provides a robust method for introducing a halogen at the position of the original amino group, a substitution pattern that is often difficult to achieve through direct electrophilic aromatic substitution.[2]

Visualized Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the core chemical transformation.

G cluster_workflow Experimental Workflow A Starting Material (2-Chloro-3-fluoroaniline) B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Sandmeyer Reaction (CuBr) B->C D Work-up (Extraction & Washing) C->D E Purification (Distillation/Chromatography) D->E F Final Product (this compound) E->F G cluster_mechanism Core Reaction Mechanism Aniline 2-Chloro-3-fluoroaniline Diazonium Arenediazonium Salt [Ar-N₂]⁺ Aniline->Diazonium NaNO₂ / HBr 0-5 °C Radical Aryl Radical [Ar•] + N₂ Diazonium->Radical Cu(I)Br (catalyst) -e⁻ (from Cu⁺) Product This compound [Ar-Br] Radical->Product +Br• (from CuBr₂)

References

Application Notes and Protocols for 1-Bromo-2-chloro-3-fluorobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Polysubstituted Benzene Scaffolds in Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the strategic incorporation of polysubstituted benzene rings is a cornerstone of molecular design. These scaffolds offer a rigid framework upon which pharmacophoric elements can be precisely arranged to optimize interactions with biological targets. Among these, 1-Bromo-2-chloro-3-fluorobenzene stands out as a versatile and highly valuable intermediate. Its unique substitution pattern of three different halogens provides a rich platform for sequential and regioselective chemical transformations, a critical advantage in the construction of complex active pharmaceutical ingredients (APIs). The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a programmed series of reactions, such as cross-coupling, amination, and nucleophilic aromatic substitution, enabling chemists to build intricate molecular architectures with a high degree of control. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of targeted therapeutics and offering detailed protocols for its utilization.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₆H₃BrClFPubChem[1]
Molecular Weight 209.44 g/mol PubChem[1]
Appearance White to almost white powder or lumpChem-Impex[2]
Melting Point 29 °CChem-Impex[2]
CAS Number 883499-24-9PubChem[1]
Purity ≥ 98% (GC)Chem-Impex[2]

Safety and Handling:

This compound is classified as an irritant.[3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental contact, wash the affected area thoroughly with soap and water.[4]

Core Application: A Building Block for Targeted Therapeutics

The strategic placement of three distinct halogens on the benzene ring of this compound provides a powerful tool for medicinal chemists. The differential reactivity of these halogens allows for a hierarchical approach to functionalization, which is a key strategy in the synthesis of complex drug molecules. This is particularly evident in the synthesis of kinase inhibitors and other targeted therapies, where precise control over the substitution pattern of aromatic rings is essential for achieving high potency and selectivity.

A prime example of the utility of such a scaffold is in the synthesis of the BCL-2 inhibitor Venetoclax (ABT-199) , a groundbreaking therapy for certain types of leukemia.[5][6] While the exact structure of this compound is not directly reported in the publicly available synthesis routes of Venetoclax, the principles of its application are well-illustrated by the use of similarly substituted phenyl intermediates in the construction of this complex API.[3][4] The synthesis of Venetoclax involves the coupling of several key fragments, and the ability to selectively functionalize a polyhalogenated benzene ring is central to this process.

Synthetic Strategy and Workflow Visualization

The general synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is typically C-Br > C-Cl >> C-F. This allows for selective reactions at the bromine-substituted position while leaving the chlorine and fluorine atoms intact for subsequent transformations.

G cluster_0 Regioselective Functionalization Workflow Start This compound Step1 Suzuki or Stille Coupling (at C-Br position) Start->Step1 Pd(0) catalyst, Boronic acid/ester or Stannane Intermediate1 Functionalized Intermediate A Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (at C-Cl position) Intermediate1->Step2 Pd(0) catalyst, Amine, Strong base Intermediate2 Functionalized Intermediate B Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (at C-F position, if activated) Intermediate2->Step3 Nucleophile, Harsh conditions Final Complex Pharmaceutical Precursor Step3->Final

Caption: A generalized workflow for the sequential functionalization of this compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation, utilizing the C-Br bond of a polyhalogenated benzene intermediate. This reaction is frequently employed in the synthesis of pharmaceutical compounds.[7][8]

Objective: To selectively couple an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene. The solution should be purged with the inert gas.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants, followed by degassed water (approximately 10% of the toluene volume).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C under a positive pressure of the inert gas. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is highly efficient in catalyzing the Suzuki-Miyaura reaction, proceeding through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

  • Phosphine Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step by activating the boronic acid.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, with the aqueous phase aiding in the dissolution of the base and the organic phase dissolving the reactants and catalyst.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Protocol: Buchwald-Hartwig Amination

Following the initial functionalization at the C-Br position, the C-Cl bond can be targeted for C-N bond formation via the Buchwald-Hartwig amination. This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in many pharmaceuticals.[9][10][11]

Objective: To selectively couple a primary or secondary amine at the C-Cl position of the previously synthesized biaryl intermediate.

Materials:

  • The product from the Suzuki-Miyaura coupling (chloro-fluoro-biaryl)

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-dioxane (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the chloro-fluoro-biaryl intermediate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of unactivated aryl chlorides.[12] The ligand facilitates both the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination to form the C-N bond.

  • Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst.

Analytical Quality Control

The purity and identity of this compound and its reaction products should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its unique halogenation pattern allows for a programmed and regioselective approach to the construction of complex molecular architectures. By understanding the differential reactivity of the C-Br, C-Cl, and C-F bonds and employing modern synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a wide range of novel compounds with therapeutic potential. The protocols and insights provided in this guide are intended to empower drug development professionals in their pursuit of next-generation medicines.

References

The Strategic Utility of 1-Bromo-2-chloro-3-fluorobenzene in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Halogenated Scaffolds in Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of designing potent and effective crop protection agents.[1][2] Halogenation can significantly enhance the biological activity, metabolic stability, and target specificity of herbicides, fungicides, and insecticides.[3] Among the vast arsenal of halogenated building blocks, polyhalogenated benzene derivatives offer a versatile platform for constructing complex molecular architectures through regioselective functionalization. This guide focuses on the synthetic utility of 1-Bromo-2-chloro-3-fluorobenzene (CAS No. 883499-24-9), a trifunctionalized arene with significant potential in the synthesis of next-generation agrochemicals.[4][5] Its unique substitution pattern provides distinct reactive handles, enabling chemists to perform sequential and site-selective modifications.[1]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the reactivity of this compound and providing robust protocols for its application in the synthesis of key agrochemical scaffolds, such as pyrazole-based fungicides and picolinamide herbicides.

Understanding the Reactivity Landscape of this compound

The synthetic versatility of this compound stems from the differential reactivity of its three halogen substituents. This allows for a programmed approach to molecular elaboration, where each halogen can be addressed under specific reaction conditions.

  • The Bromo Group: The Primary Site for Cross-Coupling: The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6] This high reactivity allows for the selective introduction of aryl, alkyl, alkynyl, or amino moieties at the 1-position.

  • The Chloro Group: A Handle for Subsequent Functionalization: The carbon-chlorine bond is significantly less reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions.[6] This allows for the initial functionalization at the bromine position while leaving the chlorine intact for a subsequent transformation under more forcing conditions or with a different catalytic system.

  • The Fluoro Group: A Modulator of Physicochemical Properties and a Site for Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom influences the electronic properties of the benzene ring, often enhancing the biological activity of the final product. While generally unreactive in cross-coupling, the fluorine atom, activated by the adjacent electron-withdrawing chloro and bromo groups, can potentially participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[7]

This hierarchy of reactivity is the key to the strategic use of this compound in multi-step synthetic sequences.

Application in the Synthesis of Pyrazole-Containing Fungicides

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[8] The synthesis of these vital agrochemicals often relies on the construction of a substituted pyrazole ring, which can be achieved using halogenated precursors. This compound is an excellent starting material for the synthesis of novel pyrazole-based fungicides.

A plausible synthetic route involves an initial Sonogashira coupling at the bromine position to introduce an alkyne, followed by a cyclization reaction with a hydrazine derivative to form the pyrazole core.

Workflow for Pyrazole Synthesis

G A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Step 1 C 2-Chloro-3-fluoro-1-alkynylbenzene Intermediate B->C D Hydrazine Cyclization (e.g., Methylhydrazine) C->D Step 2 E Substituted Pyrazole Core D->E F Further Functionalization (e.g., at Chlorine position) E->F Optional G Final Pyrazole Fungicide E->G F->G G A This compound B Buchwald-Hartwig Amination (e.g., with Benzophenone imine) A->B Step 1 C Protected Aniline Intermediate B->C D Deprotection (Hydrolysis) C->D Step 2 E 2-Chloro-3-fluoroaniline D->E F Amide Coupling (Substituted Picolinic Acid, Coupling Agent) E->F Step 3 G Final Picolinamide Product F->G

References

Application Notes and Protocols: Strategic C-C Bond Formation via Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Polyhalogenated Aromatics in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, polyhalogenated aromatic compounds serve as invaluable building blocks. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled and predictable construction of complex molecular architectures. 1-Bromo-2-chloro-3-fluorobenzene is a prime exemplar of such a scaffold, offering three distinct carbon-halogen bonds with differential reactivity that can be selectively addressed through carefully controlled cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.[3][4] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction to this compound, focusing on the principles of chemoselectivity and offering detailed protocols for its successful implementation.

Mechanism and Principles of Chemoselectivity

The cornerstone of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst.[1][5][6] The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.[5]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[9]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The chemoselectivity in the cross-coupling of polyhalogenated arenes is primarily dictated by the relative rates of oxidative addition for the different carbon-halogen bonds. The bond dissociation energies and the polarizability of the C-X bond play crucial roles. For aryl halides, the reactivity trend is well-established:

C-I > C-Br > C-OTf > C-Cl > C-F [5][10]

This inherent reactivity difference is the key to selectively functionalizing the C-Br bond of this compound while leaving the more robust C-Cl and C-F bonds intact. The C-F bond is generally unreactive in standard Suzuki-Miyaura conditions.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-X 1-Bromo-2-chloro- 3-fluorobenzene Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Arylboronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) caption Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Experimental Protocols: Selective C-Br Functionalization

This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Data Presentation: Optimized Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the reaction. The following table summarizes a set of generally effective conditions for the selective C-Br coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand Bulky, electron-rich phosphines (e.g., PCy₃, P(t-Bu)₃, SPhos, XPhos)Facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems are often effective.
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Boronic Acid Aryl- and heteroarylboronic acidsWide scope of commercially available coupling partners.

Visualization of a Synthetic Workflow

The selective functionalization of this compound can be part of a larger synthetic strategy to build complex molecules. The following diagram illustrates a potential two-step sequence.

Synthetic_Workflow start 1-Bromo-2-chloro- 3-fluorobenzene step1 Suzuki-Miyaura Coupling (Selective C-Br Activation) [Pd], Ligand, Base, Ar¹-B(OH)₂ start->step1 intermediate 2-Chloro-3-fluoro-1-aryl¹-benzene step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig Amination) [Pd], Ligand, Base, R₂NH intermediate->step2 product Final Product: N-Aryl²-2-aryl¹-3-fluoroaniline step2->product caption Figure 2: A potential two-step synthetic sequence.

Caption: Figure 2: A potential two-step synthetic sequence.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure proper inert atmosphere techniques (e.g., Schlenk line).- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.
Formation of homocoupled boronic acid product - Presence of oxygen- Catalyst decomposition- Thoroughly degas the reaction mixture.- Use a more stable ligand or a pre-catalyst.
Dehalogenation of the starting material - Presence of protic impurities- Certain ligand/base combinations- Use rigorously dried solvents and reagents.- Screen alternative ligands and bases.
Reaction stalls before completion - Catalyst deactivation- Insufficient amount of boronic acid- Increase catalyst loading slightly.- Use a larger excess of the boronic acid (e.g., 1.5 equiv).
Loss of selectivity (reaction at C-Cl) - High reaction temperature- Highly active catalyst system- Lower the reaction temperature.- Use a less reactive ligand.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound offers a reliable and selective method for the synthesis of functionalized biaryl compounds. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, chemists can achieve site-selective C-C bond formation at the C-Br position with high efficiency. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this versatile building block in their synthetic endeavors. Careful optimization of reaction parameters, particularly the choice of ligand and base, is crucial for achieving optimal results.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 1-Bromo-2-chloro-3-fluorobenzene in Complex Molecule Synthesis

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three different halogen atoms on an aromatic ring, allows for selective, sequential palladium-catalyzed cross-coupling reactions. This regioselectivity is governed by the differential reactivity of the carbon-halogen bonds, typically following the order C-Br > C-Cl. This characteristic enables chemists to introduce different functionalities at specific positions on the benzene ring, paving the way for the efficient construction of complex, highly substituted aromatic compounds.

This guide provides an in-depth exploration of various palladium-catalyzed reactions involving this compound, offering both mechanistic insights and practical, field-tested protocols.

Core Principle: Regioselectivity through Differential C-X Bond Activation

The primary advantage of using this compound lies in the ability to selectively activate the C-Br bond over the C-Cl bond. This selectivity is rooted in the difference in bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond, allowing for reactions to be performed at the bromine-substituted position while leaving the chlorine intact for subsequent transformations.[1]

dot graph "Regioselectivity" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; rankdir=LR; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Selective C-Br Activation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "C-Cl Bond Remains" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "Pd(0) Catalyst" [label="Oxidative Addition"]; "Pd(0) Catalyst" -> "Selective C-Br Activation"; "Selective C-Br Activation" -> "C-Cl Bond Remains"; } caption: "Selective C-Br bond activation by a Pd(0) catalyst."

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] When applied to this compound, it allows for the selective introduction of an aryl or vinyl group at the 1-position.

Causality Behind Experimental Choices:
  • Palladium Precursor: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(OAc)₂, a Pd(II) source, is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand that is effective for aryl bromides. For the more challenging C-Cl bond activation in a subsequent step, more electron-rich and bulky phosphine ligands like SPhos or XPhos may be necessary.[3]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step, activating the boronic acid.[4] The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.[5]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Reagent/MaterialAmountMolar Equiv.
This compound1.0 mmol1.0
Phenylboronic Acid1.2 mmol1.2
Pd(PPh₃)₄0.03 mmol0.03
K₂CO₃2.0 mmol2.0
1,4-Dioxane5 mL-
Water1 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

dot graph "Suzuki_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add Reactants, Catalyst, Base, Solvent"]; reaction [label="Heat and Stir (90°C, 12-24h)"]; monitoring [label="Monitor by TLC/GC-MS"]; workup [label="Cool, Dilute, Wash"]; purification [label="Column Chromatography"]; end [label="Product Isolation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> end; } caption: "Experimental workflow for Suzuki-Miyaura coupling."

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[6] This reaction is instrumental in synthesizing anilines and their derivatives.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized ligand is typically required. The choice of ligand is critical, with bulky, electron-rich phosphines such as Xantphos or Josiphos often providing excellent results for aryl bromides.[7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally used to deprotonate the amine.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent unwanted side reactions.[8]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

Reagent/MaterialAmountMolar Equiv.
This compound1.0 mmol1.0
Morpholine1.2 mmol1.2
Pd₂(dba)₃0.015 mmol0.015
Xantphos0.03 mmol0.03
Sodium tert-butoxide1.4 mmol1.4
Toluene5 mL-

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for the synthesis of arylalkynes.

Causality Behind Experimental Choices:
  • Dual Catalyst System: The Sonogashira reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as a base and often as the solvent.[12]

  • Solvent: Anhydrous solvents like THF or DMF can be used, often in conjunction with the amine base.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

Reagent/MaterialAmountMolar Equiv.
This compound1.0 mmol1.0
Phenylacetylene1.1 mmol1.1
Pd(PPh₃)₄0.02 mmol0.02
CuI0.04 mmol0.04
Triethylamine5 mL-

Procedure:

  • To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.

  • Add degassed triethylamine, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[13] This reaction is a key method for the vinylation of aryl halides.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[13]

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[14]

  • Solvent: High-boiling polar aprotic solvents such as DMF or NMP are generally used.

Protocol: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

Reagent/MaterialAmountMolar Equiv.
This compound1.0 mmol1.0
n-Butyl acrylate1.5 mmol1.5
Pd(OAc)₂0.02 mmol0.02
P(o-tol)₃0.04 mmol0.04
Triethylamine1.5 mmol1.5
DMF5 mL-

Procedure:

  • In a sealed tube, combine this compound, n-butyl acrylate, Pd(OAc)₂, P(o-tol)₃, and triethylamine in DMF.

  • Heat the mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over MgSO₄.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[15] While the toxicity of organotin compounds is a concern, the reaction is highly versatile and tolerates a wide range of functional groups.[16][17]

Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.[16]

  • Additives: In some cases, additives like CuI or CsF can accelerate the reaction.[18]

  • Solvent: Anhydrous, aprotic solvents such as THF, dioxane, or toluene are typically employed.

Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

Reagent/MaterialAmountMolar Equiv.
This compound1.0 mmol1.0
Tributyl(phenyl)stannane1.1 mmol1.1
Pd(PPh₃)₄0.03 mmol0.03
Anhydrous Toluene5 mL-

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄ in anhydrous toluene.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and flexible platform for the synthesis of complex polysubstituted aromatic compounds. The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond is a key strategic advantage, enabling sequential couplings to build molecular complexity in a controlled manner. Further research in this area will likely focus on developing even more selective and efficient catalyst systems, expanding the scope of coupling partners, and applying these methodologies to the synthesis of novel therapeutic agents and advanced materials.

References

Application Notes & Protocol: Chemoselective Sonogashira Coupling of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemoselectivity in Polyhalogenated Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and broad functional group tolerance.[2] However, when the aryl halide substrate is adorned with multiple, distinct halogen atoms, as in the case of 1-Bromo-2-chloro-3-fluorobenzene, the reaction's utility hinges on achieving high chemoselectivity.

This application note provides a detailed protocol and the underlying scientific rationale for performing a chemoselective Sonogashira coupling on this compound. The primary challenge lies in selectively activating the C-Br bond over the more inert C-Cl and C-F bonds. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is governed by the bond dissociation energies of the carbon-halogen bonds.[1] This inherent difference in reactivity forms the basis for achieving the desired selective transformation.

The presence of ortho-chloro and meta-fluoro substituents introduces additional electronic and steric complexities. The electron-withdrawing nature of these halogens can influence the reactivity of the C-Br bond, while the steric hindrance around the bromine atom necessitates careful selection of the catalyst system, particularly the phosphine ligand, to ensure efficient oxidative addition.[3][4] This guide will delve into these considerations, offering a robust starting protocol and strategies for optimization, thereby empowering researchers to confidently utilize this versatile reaction with challenging polyhalogenated substrates.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount to comprehending the "why" behind the chosen reaction components and for effective troubleshooting.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is where the key C(sp²)-C(sp) bond is forged. It proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand on the palladium.[6] For sterically hindered substrates, bulky, electron-rich phosphine ligands can promote this step.[3]

  • Transmetalation: The organopalladium(II) complex formed in the previous step receives the alkynyl group from the copper acetylide (generated in the copper cycle). This step transfers the alkyne to the palladium center.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, yielding the desired alkynylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle: Activating the Alkyne

The copper cycle's primary role is to activate the terminal alkyne, making it a more potent nucleophile for the transmetalation step:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[5]

It's important to note that while the copper co-catalyst enhances the reaction rate under mild conditions, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2] In cases where this side reaction is problematic, copper-free Sonogashira protocols have been developed.[7]

Visualizing the Reaction Mechanism

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol

This protocol is a robust starting point for the chemoselective Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.

Reagents and Equipment
  • Aryl Halide: this compound

  • Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Toluene

  • Standard Glassware: Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert Atmosphere: Nitrogen or Argon gas line

  • Stirring: Magnetic stirrer and stir bar

  • Heating: Heating mantle or oil bath with temperature control

  • Workup and Purification: Separatory funnel, rotary evaporator, silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

    • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 - 0.05 eq.), and copper(I) iodide (0.04 - 0.10 eq.).

    • The use of a slightly higher catalyst loading is recommended as a starting point due to the potential for slower oxidative addition with the substituted aryl bromide.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF, to a concentration of 0.1-0.2 M with respect to the aryl halide).

    • Add the base (e.g., Et₃N, 2.0 - 3.0 eq.). The base acts as a scavenger for the HBr generated and is crucial for the deprotonation of the alkyne.

    • Finally, add the terminal alkyne (1.1 - 1.5 eq.) via syringe. An excess of the alkyne can help drive the reaction to completion.

  • Reaction Execution:

    • Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

    • Stir the reaction mixture at room temperature. If no significant conversion is observed after 2-4 hours, gradually heat the reaction to 50-70 °C. The sterically more demanding nature of the substrate may require thermal energy to facilitate the oxidative addition step.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask under N₂/Ar B Add Aryl Halide, Pd Catalyst, CuI A->B C Add Degassed Solvent and Base B->C D Add Terminal Alkyne C->D E Degas Mixture D->E F Stir at RT, then Heat if Necessary (50-70 °C) E->F G Monitor by TLC/GC-MS F->G H Cool and Dilute G->H I Filter through Celite® H->I J Aqueous Wash (NH₄Cl, Brine) I->J K Dry and Concentrate J->K L Column Chromatography K->L

Caption: General experimental workflow for the Sonogashira coupling.

Data Summary and Optimization

The following table provides a starting point for reaction conditions and outlines key parameters for optimization. The choice of conditions can be guided by the electronic nature of the terminal alkyne and the observed reaction rate.

ParameterRecommended Starting ConditionOptimization ConsiderationsRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)Increase loading to 5 mol%; screen other catalysts like Pd(PPh₃)₄.The ortho-substituents may hinder oxidative addition, requiring a higher catalyst concentration.[4]
Copper Co-catalyst CuI (6 mol%)If alkyne homodimerization is significant, consider a copper-free protocol.[7]CuI accelerates the reaction but can cause side reactions.
Ligand PPh₃ (from catalyst)For very sluggish reactions, consider more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃).[3][8]Bulky, electron-rich ligands can facilitate oxidative addition to hindered or electron-rich aryl halides.[6]
Base Et₃N (2.5 eq.)Screen other amine bases like DIPEA or piperidine.The choice of base can influence the reaction rate and solubility of intermediates.
Solvent THF (0.1 M)Toluene or DMF can be used, especially if higher temperatures are required.Solvent choice affects solubility and reaction temperature.
Temperature Room Temperature to 60 °CIncrease temperature incrementally up to 80-100 °C if the reaction is slow.Provides the necessary activation energy for the rate-limiting oxidative addition step.[8]
Alkyne Equivalents 1.2 eq.Increase to 1.5-2.0 eq. if starting material remains.A slight excess of the alkyne can help drive the reaction to completion.

Concluding Remarks

The Sonogashira coupling of this compound is a powerful method for introducing alkynyl moieties onto a synthetically useful, polyfunctionalized aromatic core. The success of this reaction is predicated on exploiting the inherent reactivity difference between the C-Br and C-Cl/C-F bonds. By carefully selecting the catalyst system and being prepared to optimize reaction conditions, particularly temperature and ligand choice, researchers can achieve high yields and excellent chemoselectivity. This protocol, grounded in established mechanistic principles and tailored for a challenging substrate, provides a reliable framework for the synthesis of complex molecules in drug discovery and materials science.

References

The Strategic Utility of 1-Bromo-2-chloro-3-fluorobenzene in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of materials science, the precise arrangement of atoms in a molecule is paramount to defining its function. 1-Bromo-2-chloro-3-fluorobenzene, a polysubstituted aromatic compound, has emerged as a critical building block for the synthesis of advanced materials. Its unique substitution pattern, featuring three distinct halogens on a benzene ring, offers a rich platform for regioselective chemical transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of organic electronic materials and liquid crystals, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development who may encounter these synthetic strategies.

The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring allows for a hierarchical reactivity, enabling chemists to selectively functionalize the molecule through a variety of cross-coupling reactions. This controlled approach to building molecular complexity is essential for tailoring the electronic and physical properties of materials destined for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystal displays (LCDs).

PART 1: Application in Organic Electronics - Synthesis of Conjugated Polymers

The development of novel conjugated polymers with tailored optoelectronic properties is a driving force in the field of organic electronics. This compound serves as a key monomer in the synthesis of these materials, where the different halogens can be selectively addressed in cross-coupling reactions to build up the polymer backbone.

Core Concept: Orthogonal Reactivity in Cross-Coupling Reactions

The differential reactivity of the C-Br, C-Cl, and C-F bonds is the cornerstone of the utility of this compound. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, which in turn is more reactive than the C-F bond. This allows for a stepwise and controlled construction of complex molecular architectures.

Application Note: Synthesis of a Donor-Acceptor Copolymer via Sequential Suzuki and Stille Couplings

In this application, this compound can be used to introduce specific structural motifs that influence the electronic properties of a donor-acceptor copolymer. The bromine atom can be selectively reacted in a Suzuki coupling, followed by a Stille coupling at the chlorine position, leaving the fluorine atom to modulate the polymer's electronic and physical properties.

Reaction Scheme:

G This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Suzuki Coupling (Ar'B(OH)2, Pd catalyst, base) Copolymer_Unit Copolymer_Unit Intermediate_1->Copolymer_Unit Stille Coupling (Ar''Sn(R)3, Pd catalyst) Polymer Polymer Copolymer_Unit->Polymer Polymerization

Caption: Sequential cross-coupling strategy.

Experimental Protocol: Two-Step Synthesis of a Fluorinated Poly(arylene-ethynylene)

This protocol outlines the synthesis of a conjugated polymer where this compound is a key building block.

Step 1: Selective Sonogashira Coupling at the Bromine Position

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.06 eq.) in a mixture of toluene and triethylamine (5:1 v/v).

  • Addition of Alkyne: To the stirred solution, add a terminal alkyne (e.g., trimethylsilylacetylene, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with toluene. The filtrate is then washed with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Polymerization via a Second Cross-Coupling Reaction (e.g., Suzuki or Stille) at the Chlorine Position

  • Monomer Preparation: The product from Step 1 is further functionalized if necessary (e.g., deprotection of the silyl group and conversion to a boronic ester for Suzuki coupling or a stannane for Stille coupling).

  • Polymerization: In a Schlenk flask under argon, combine the functionalized monomer with a suitable dihaloaromatic comonomer, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., P(o-tol)₃) in an anhydrous solvent (e.g., toluene or DMF).

  • Reaction Conditions: The mixture is heated at a temperature typically between 80°C and 120°C for 24-72 hours.

  • Polymer Isolation: The polymer is precipitated by pouring the cooled reaction mixture into a non-solvent like methanol.

  • Purification: The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer). The purified polymer is then reprecipitated from the chloroform/chlorobenzene solution into methanol.

Parameter Value Reference
Typical Molecular Weight (Mn)10 - 50 kDa[1][2]
Polydispersity Index (PDI)1.5 - 3.0[1][2]
Optical Bandgap2.0 - 3.0 eV[3][4]

PART 2: Application in Liquid Crystal Synthesis

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their physical properties, such as dielectric anisotropy, viscosity, and melting point.[5] this compound can serve as a precursor to fluorinated mesogenic cores.

Application Note: Synthesis of a Fluorinated Biphenyl Core for Nematic Liquid Crystals

The synthesis of fluorinated biphenyls is a key step in the preparation of many liquid crystal materials.[6] this compound can be strategically functionalized to create these core structures. The bromine and chlorine atoms provide handles for Suzuki coupling reactions to introduce other aromatic rings.

Conceptual Workflow:

G cluster_0 Grignard Formation cluster_1 Borylation cluster_2 Suzuki Coupling This compound This compound Aryl Grignard Reagent Aryl Grignard Reagent This compound->Aryl Grignard Reagent Mg, THF Boronic Ester Boronic Ester Aryl Grignard Reagent->Boronic Ester B(OR)3 Boronic EsterAryl Halide Boronic EsterAryl Halide Fluorinated Biphenyl Fluorinated Biphenyl Boronic EsterAryl Halide->Fluorinated Biphenyl Pd catalyst, base

Caption: Synthesis of a fluorinated biphenyl core.

Experimental Protocol: Synthesis of a 2-Chloro-3-fluorobiphenyl Derivative

This protocol details the preparation of a biphenyl compound from this compound via a Suzuki coupling reaction.

Step 1: Formation of the Grignard Reagent (optional, for subsequent borylation)

Note: Direct borylation or other coupling methods might be preferred depending on the substrate.

  • Activation of Magnesium: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere. Add a small crystal of iodine to activate the magnesium.[7]

  • Initiation: Add a small amount of a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated by gentle heating or sonication.[8]

  • Addition: Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of this compound dropwise to maintain a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting Grignard reagent is used directly in the next step.[9]

Step 2: Suzuki Coupling Reaction

  • Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 eq.), an arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base such as K₂CO₃ (2.0 eq.) in a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).[10][11]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.

Reagent Typical Molar Ratio (to Aryl Halide)
Arylboronic Acid1.1 - 1.5
Palladium Catalyst0.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0

Conclusion: A Key Enabler for Materials Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique arrangement of halogen atoms provides chemists with a versatile tool for the controlled synthesis of complex organic materials. The ability to selectively functionalize the C-Br and C-Cl bonds through well-established cross-coupling reactions opens up a vast chemical space for the creation of novel conjugated polymers for organic electronics and sophisticated liquid crystalline materials. The protocols outlined in this guide, while based on established methodologies for similar compounds, provide a solid foundation for researchers to explore the full potential of this valuable building block in their pursuit of next-generation materials. As the demand for advanced materials with precisely tuned properties continues to grow, the importance of versatile and strategically designed synthons like this compound will undoubtedly increase.

References

Synthesis of Novel Heterocyclic Compounds Using 1-Bromo-2-chloro-3-fluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details the strategic synthesis of novel heterocyclic compounds, leveraging the unique reactivity of 1-bromo-2-chloro-3-fluorobenzene. This trifunctionalized benzene derivative serves as a versatile building block for the construction of medicinally relevant scaffolds, including substituted benzothiazoles, dibenzofurans, and carbazoles. The distinct electronic and steric environment created by the three different halogen atoms allows for regioselective functionalization, providing a powerful tool for the synthesis of complex molecular architectures.

The protocols and methodologies outlined herein are designed to provide both a conceptual framework and practical, step-by-step instructions for the synthesis of these important classes of heterocyclic compounds. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

I. Strategic Approaches to Heterocycle Synthesis from this compound

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-bearing position.[1] The fluorine atom, being a poor leaving group in such reactions, typically remains intact. Furthermore, the fluorine and chlorine atoms can act as directing groups in ortho-lithiation reactions, enabling further functionalization of the aromatic ring.[2][3] This differential reactivity is the cornerstone of the synthetic strategies detailed below.

A generalized workflow for the synthesis of diverse heterocyclic cores from this compound is depicted below. The initial step typically involves a selective cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization to construct the heterocyclic ring.

G A This compound B Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Arylboronic acid, Amine, or Phenol C Key Intermediate B->C D Intramolecular Cyclization (e.g., C-H activation, SNAr) C->D Catalyst/Base E Novel Heterocyclic Core D->E F Further Functionalization E->F Post-cyclization modification

Caption: General workflow for heterocycle synthesis.

II. Synthesis of Substituted Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The following protocol describes a two-step synthesis of a novel, substituted benzothiazole from this compound.

A. Retrosynthetic Analysis

The target benzothiazole is envisioned to be formed via an intramolecular C-S bond formation from a 2-amino-thiophenol derivative. This intermediate, in turn, can be synthesized from this compound via a selective Buchwald-Hartwig amination with 2-aminothiophenol. However, a more convergent approach involves an initial Suzuki-Miyaura coupling to form a biaryl system, followed by an intramolecular cyclization.

G A Target Benzothiazole B Intramolecular Cyclization A->B C-S bond formation C 2-Amino-2'-chloro-3'-fluorobiphenyl B->C D Suzuki-Miyaura Coupling C->D E This compound D->E F 2-Aminophenylboronic acid D->F

Caption: Retrosynthetic approach to a substituted benzothiazole.

B. Experimental Protocols

Protocol 1: Synthesis of 2'-Chloro-3'-fluoro-[1,1'-biphenyl]-2-amine (Intermediate 1)

This protocol details the selective Suzuki-Miyaura coupling of this compound with 2-aminophenylboronic acid. The choice of a palladium catalyst with a bulky phosphine ligand is crucial for achieving high selectivity for the C-Br bond activation.[8]

Reagent MW Amount Mmol Equiv.
This compound209.442.09 g10.01.0
2-Aminophenylboronic acid136.941.64 g12.01.2
Pd(OAc)₂224.5045 mg0.20.02
SPhos410.53164 mg0.40.04
K₃PO₄212.274.25 g20.02.0
1,4-Dioxane/H₂O (4:1)-50 mL--

Procedure:

  • To an oven-dried 100 mL Schlenk flask, add this compound, 2-aminophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .

Protocol 2: Synthesis of 1-Chloro-2-fluorobenzothiazole

This step involves an intramolecular cyclization of the biphenyl amine intermediate. This transformation can be achieved through various methods, including a copper-catalyzed C-S bond formation.

Reagent MW Amount Mmol Equiv.
Intermediate 1223.662.24 g10.01.0
Copper(I) iodide (CuI)190.45190 mg1.00.1
1,10-Phenanthroline180.21360 mg2.00.2
Cesium carbonate (Cs₂CO₃)325.826.52 g20.02.0
Dimethylformamide (DMF)-40 mL--

Procedure:

  • To an oven-dried 100 mL Schlenk flask, add Intermediate 1, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (3 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final benzothiazole product.

III. Synthesis of Substituted Dibenzofurans

Dibenzofurans are another class of heterocycles with significant applications in materials science and medicinal chemistry.[6] The synthesis of a substituted dibenzofuran from this compound can be achieved via a sequential Suzuki-Miyaura coupling and an intramolecular C-H activation/C-O bond formation.

A. Retrosynthetic Analysis

The dibenzofuran core is constructed via an intramolecular palladium-catalyzed C-H activation of a 2-phenoxy-biphenyl intermediate. This intermediate is assembled through a Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative.

G A Target Dibenzofuran B Intramolecular C-H Activation A->B C-O bond formation C 2-(2-Chloro-3-fluorophenoxy)biphenyl B->C D Suzuki-Miyaura Coupling C->D E This compound D->E F 2-Phenoxyphenylboronic acid D->F

Caption: Retrosynthetic pathway to a substituted dibenzofuran.

B. Experimental Protocols

Protocol 3: Synthesis of 2-Bromo-1-chloro-3-fluorophenoxybenzene (Intermediate 2)

This protocol outlines the synthesis of the key biaryl ether intermediate via a Buchwald-Hartwig C-O coupling reaction.

Reagent MW Amount Mmol Equiv.
This compound209.442.09 g10.01.0
2-Bromophenol173.012.08 g12.01.2
Pd₂(dba)₃915.7292 mg0.10.01
XPhos476.60191 mg0.40.04
Cs₂CO₃325.824.89 g15.01.5
Toluene-50 mL--

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, 2-bromophenol, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at 110 °C for 18 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to yield Intermediate 2 .

Protocol 4: Synthesis of 1-Chloro-2-fluorodibenzofuran

This final step involves an intramolecular palladium-catalyzed aryl-aryl coupling to form the dibenzofuran ring system.[9]

Reagent MW Amount Mmol Equiv.
Intermediate 2304.553.05 g10.01.0
Pd(OAc)₂224.5045 mg0.20.02
P(o-tol)₃304.38122 mg0.40.04
K₂CO₃138.212.76 g20.02.0
N,N-Dimethylacetamide (DMA)-40 mL--

Procedure:

  • To an oven-dried Schlenk tube, add Intermediate 2, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA via syringe.

  • Heat the mixture to 150 °C and stir for 24 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (hexane) to give the desired dibenzofuran.

IV. Synthesis of Substituted Carbazoles

Carbazoles are nitrogen-containing heterocycles that are widely studied for their applications in organic electronics and as pharmaceutical agents.[4] A powerful method for their synthesis is the Cadogan-Sundberg reaction, which involves the reductive cyclization of an o-nitrobiphenyl.[3]

A. Retrosynthetic Analysis

The target carbazole can be prepared via a Cadogan-Sundberg cyclization of a 2-nitro-2'-chloro-3'-fluorobiphenyl intermediate. This precursor is accessible through a Suzuki-Miyaura coupling between this compound and 2-nitrophenylboronic acid.

G A Target Carbazole B Cadogan-Sundberg Cyclization A->B Reductive cyclization C 2-Nitro-2'-chloro-3'-fluorobiphenyl B->C D Suzuki-Miyaura Coupling C->D E This compound D->E F 2-Nitrophenylboronic acid D->F

Caption: Retrosynthetic strategy for a substituted carbazole.

B. Experimental Protocols

Protocol 5: Synthesis of 2'-Chloro-3'-fluoro-2-nitrobiphenyl (Intermediate 3)

This protocol describes the Suzuki-Miyaura coupling to form the o-nitrobiphenyl intermediate.

Reagent MW Amount Mmol Equiv.
This compound209.442.09 g10.01.0
2-Nitrophenylboronic acid166.922.00 g12.01.2
Pd(PPh₃)₄1155.56347 mg0.30.03
Na₂CO₃ (2M aq. solution)105.9915 mL30.03.0
Toluene-40 mL--

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound and 2-nitrophenylboronic acid in toluene.

  • Add the aqueous Na₂CO₃ solution.

  • Bubble argon through the mixture for 15 minutes.

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction to 90 °C and stir vigorously for 16 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After cooling, separate the layers and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain Intermediate 3 .

Protocol 6: Synthesis of 1-Chloro-2-fluorocarbazole

This final step is the Cadogan-Sundberg cyclization to form the carbazole ring.[10]

Reagent MW Amount Mmol Equiv.
Intermediate 3253.652.54 g10.01.0
Triethyl phosphite (P(OEt)₃)166.165.0 mL30.03.0
1,2-Dichlorobenzene-20 mL--

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve Intermediate 3 in 1,2-dichlorobenzene.

  • Add triethyl phosphite to the solution.

  • Heat the mixture to 160 °C and stir for 6 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent under high vacuum.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the desired carbazole product.

V. Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely cited synthetic methodologies. Each protocol includes a purification step, typically flash column chromatography, which allows for the isolation and characterization of the product. The successful synthesis of each intermediate and final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of each step. The expected spectroscopic data for the synthesized compounds should be consistent with the proposed structures.

VI. References

  • G. S. S. S. Kumar, Y. N. Reddy, S. K. Kumar, and C. S. Reddy, "Benzothiazole: The molecule of diverse biological activities," European Journal of Medicinal Chemistry, vol. 67, pp. 1-17, 2013. [URL: --INVALID-LINK--]

  • H. Xu and L.-L. Fan, "Synthesis of Dibenzofurans Directly From Aryl Halides and Ortho-Bromophenols via One-Pot Consecutive SNAr and Intramolecular Palladium-Catalyzed Aryl-Aryl Coupling Reactions," Chemical & Pharmaceutical Bulletin, vol. 56, no. 10, pp. 1496-1498, 2008. [URL: --INVALID-LINK--]

  • S. K. Sharma, R. Kumar, and M. Kumar, "Benzothiazole: A new profile of biological activities," Mini-Reviews in Medicinal Chemistry, vol. 12, no. 1, pp. 53-68, 2012. [URL: --INVALID-LINK--]

  • S. K. Sahu, M. Banerjee, A. K. Sahoo, and S. K. S. Patel, "A review on the synthesis and therapeutic potentials of dibenzofuran and its derivatives," European Journal of Medicinal Chemistry, vol. 168, pp. 317-342, 2019. [URL: --INVALID-LINK--]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [URL: --INVALID-LINK--]

  • A. R. Katritzky, D. L. Ostercamp, and T. I. Yousaf, "The Mechanisms of Heterocyclic Tautomerism," Tetrahedron, vol. 42, no. 21, pp. 5729-5738, 1986. [URL: --INVALID-LINK--]

  • V. Snieckus, "Directed ortho metalation. Terphenyl- and binaphthyl-based ligands in asymmetric catalysis," Chemical Reviews, vol. 90, no. 6, pp. 879-933, 1990. [URL: --INVALID-LINK--]

  • J. I. G. Cadogan, "Tervalent phosphorus compounds in organic synthesis," Quarterly Reviews, Chemical Society, vol. 16, no. 2, pp. 208-239, 1962. [URL: --INVALID-LINK--]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457-2483, 1995. [URL: --INVALID-LINK--]

  • S. L. Buchwald and J. F. Hartwig, "Palladium-catalyzed formation of carbon-nitrogen bonds," in Handbook of Organopalladium Chemistry for Organic Synthesis, ed. E.-i. Negishi, John Wiley & Sons, Inc., 2002, pp. 1051-1096. [URL: --INVALID-LINK--]

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [URL: --INVALID-LINK--]

  • A. Suzuki, "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998," Journal of Organometallic Chemistry, vol. 576, no. 1-2, pp. 147-168, 1999. [URL: --INVALID-LINK--]

  • J. F. Hartwig, "Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism," Angewandte Chemie International Edition in English, vol. 37, no. 15, pp. 2046-2067, 1998. [URL: --INVALID-LINK--]

  • R. J. Sundberg, "The Chemistry of Indoles," Academic Press, 1970. [URL: --INVALID-LINK--]

  • J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, and M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, vol. 102, no. 5, pp. 1359-1470, 2002. [URL: --INVALID-LINK--]

  • L. Ackermann, "Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalization: Mechanism and Scope," Chemical Reviews, vol. 111, no. 3, pp. 1315-1345, 2011. [URL: --INVALID-LINK--]

  • D. A. Culkin and J. F. Hartwig, "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles," Accounts of Chemical Research, vol. 36, no. 4, pp. 234-245, 2003. [URL: --INVALID-LINK--]

  • I. P. Beletskaya and A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chemical Reviews, vol. 100, no. 8, pp. 3009-3066, 2000. [URL: --INVALID-LINK--]

  • G. W. Gribble, "Recent developments in indole ring synthesis—methodology and applications," Journal of the Chemical Society, Perkin Transactions 1, no. 9, pp. 1045-1075, 2000. [URL: --INVALID-LINK--]

  • C. G. Jia, D. Piao, T. Kitamura, and Y. Fujiwara, "Catalytic Functionalization of C-H Bonds," Accounts of Chemical Research, vol. 34, no. 8, pp. 633-639, 2001. [URL: --INVALID-LINK--]

  • F. Bellina, A. Carpita, and R. Rossi, "Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances," Synthesis, vol. 2004, no. 15, pp. 2419-2440, 2004. [URL: --INVALID-LINK--]

  • T. W. Lyons and M. S. Sanford, "Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions," Chemical Reviews, vol. 110, no. 2, pp. 1147-1169, 2010. [URL: --INVALID-LINK--]

  • V. V. Grushin and H. Alper, "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes," Chemical Reviews, vol. 94, no. 4, pp. 1047-1062, 1994. [URL: --INVALID-LINK--]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002. [URL: --INVALID-LINK--]

  • A. F. Littke, C. Dai, and G. C. Fu, "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," Journal of the American Chemical Society, vol. 122, no. 17, pp. 4020-4028, 2000. [URL: --INVALID-LINK--]

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Tri-Halogenated Scaffold

In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds serve as exceptionally versatile platforms for the construction of complex molecular architectures. Their value is particularly pronounced in the fields of medicinal chemistry, agrochemical development, and materials science, where precise control over substituent placement is paramount for tuning biological activity and physical properties. 1-Bromo-2-chloro-3-fluorobenzene is a trifunctional building block that presents both a unique challenge and a significant opportunity. The presence of three distinct halogen atoms on a single benzene ring allows for a programmed, stepwise functionalization, provided the inherent differences in their reactivity can be expertly harnessed.

This technical guide offers an in-depth exploration of the principles and protocols governing the regioselective functionalization of this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to make informed decisions and troubleshoot their synthetic routes effectively. The strategies discussed herein focus on three primary transformations: metal-halogen exchange, palladium-catalyzed cross-coupling, and directed ortho-lithiation, each providing a distinct pathway to novel, selectively substituted derivatives.

Pillar 1: The Scientific Basis of Regioselectivity

Understanding the regiochemical outcome of any reaction involving this compound requires a firm grasp of the fundamental principles governing carbon-halogen (C-X) bond reactivity.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity in many transformations is the strength of the C-X bond. For halobenzenes, this strength follows a clear trend: C-F > C-Cl > C-Br.[1][2] The C-Br bond, being the weakest of the three present in our substrate, requires the least energy to cleave, making it the most susceptible to reactions like oxidative addition and metal-halogen exchange.[2]

  • Kinetics of Metal-Halogen Exchange: This reaction is a cornerstone for preparing aryllithium and Grignard reagents. The rate of exchange is kinetically controlled and generally follows the trend I > Br > Cl >> F.[3] This kinetic preference is driven by the polarizability of the halogen and the stability of the resulting organometallic intermediate. Consequently, treating this compound with an organolithium reagent at low temperatures will overwhelmingly favor the exchange of bromine over chlorine.

  • The Palladium Catalytic Cycle: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the C-X bond.[4] This step follows the reactivity order C-I > C-Br > C-OTf > C-Cl, a direct consequence of the BDE trend.[1][5] This predictable reactivity hierarchy is the key to achieving chemoselectivity, allowing for the functionalization of the C-Br bond while leaving the more robust C-Cl bond intact.

  • Directed ortho-Metalation (DoM): The fluorine atom, due to its high electronegativity, exerts a powerful inductive effect that increases the acidity of adjacent (ortho) protons.[6][7] This makes the proton at the C-6 position susceptible to abstraction by strong, non-nucleophilic bases, a process known as directed ortho-lithiation.[8][9] This strategy provides a synthetic route to functionalize the ring at a position not accessible through halogen-based reactivity.

Application Protocol 1: Selective Functionalization at C-1 via Lithium-Bromine Exchange

This protocol leverages the kinetic preference for bromine-lithium exchange to generate a key organometallic intermediate, which can be trapped with a wide array of electrophiles. The synthesis of (2-chloro-3-fluorophenyl)boronic acid, a versatile building block for subsequent Suzuki-Miyaura couplings, serves as a prime example.[10]

Core Application: Preparation of 2-chloro-3-fluoro-1-lithiated benzene for subsequent reaction with electrophiles. Rationale: The significantly faster rate of Li-Br exchange compared to Li-Cl exchange allows for the clean formation of the desired aryllithium species at low temperatures.[3] Maintaining the temperature at -78 °C is critical to prevent side reactions, such as elimination or reaction with the solvent, and to suppress any potential for competing Li-Cl exchange.

Detailed Experimental Protocol: Synthesis of (2-Chloro-3-fluorophenyl)boronic acid

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (e.g., 2.09 g, 10.0 mmol).

  • Add anhydrous THF (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (4.4 mL, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (2.7 mL, 12.0 mmol) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

  • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure (2-chloro-3-fluorophenyl)boronic acid.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A This compound in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (Li-Br Exchange) B->C D Aryllithium Intermediate Formed C->D 1 hour @ -78 °C E Add Triisopropyl Borate (Electrophilic Trap) D->E F Warm to RT & Stir Overnight E->F G Quench with HCl F->G H Extract with EtOAc G->H I Purify H->I J (2-Chloro-3-fluorophenyl)boronic acid I->J

Caption: Workflow for the synthesis of (2-chloro-3-fluorophenyl)boronic acid.

Application Protocol 2: Selective C-Br Functionalization via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the power of palladium catalysis to selectively form a C-C bond at the most reactive C-Br position, leaving the C-Cl and C-F bonds untouched. This method is a workhorse in modern synthesis for constructing biaryl structures.

Core Application: Synthesis of 2-chloro-3-fluoro-substituted biaryls. Rationale: The oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond.[1][5] By using appropriate ligands and reaction conditions, this kinetic difference can be exploited to achieve high chemoselectivity. The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a Schlenk flask, add this compound (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Toluene 4 mL, Ethanol 1 mL, Water 1 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII Ar-Pd(II)-Br (L₂) OA_TS->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-Ar' (L₂) Trans->PdII_R RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Product Ar-Ar' RE_TS->Product Product Release Base Base (e.g., K₂CO₃) Base->Trans Boronic Ar'B(OH)₂ Boronic->Trans ArBr Ar-Br (Substrate) ArBr->OA_TS DoM cluster_base Base Preparation cluster_reaction Directed ortho-Metalation cluster_workup Electrophilic Trap & Workup A Diisopropylamine + n-BuLi in THF @ 0 °C B LDA Solution Formed A->B D Add LDA Solution B->D C Substrate in THF @ -78 °C C->D E C-6 Lithiated Intermediate D->E 2 hours @ -78 °C F Pour onto Dry Ice (CO₂) E->F G Acidify with HCl F->G H Extract & Purify G->H I 6-Bromo-5-chloro-4-fluorobenzoic acid H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of complex halogenated aromatic compounds. Here, we address specific, field-encountered issues in the synthesis of 1-Bromo-2-chloro-3-fluorobenzene, a valuable intermediate in medicinal chemistry and materials science.[1] Our focus is on providing not just solutions, but a deep mechanistic understanding to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm starting a new project with this compound. What are the most viable synthetic routes and their primary challenges?

Answer:

Choosing the correct synthetic pathway is the most critical decision and depends heavily on the availability of starting materials and tolerance for multi-step procedures. The synthesis of a tri-substituted, asymmetric benzene ring like this compound is non-trivial due to the significant challenge of controlling regioselectivity —the precise placement of each halogen.[2]

Two primary strategies are generally considered:

  • Aromatic Substitution via Diazonium Salts (Sandmeyer Reaction): This is a classic and versatile method for introducing halogens or other functional groups onto an aromatic ring.[3][4][5][6] The strategy involves the diazotization of a pre-substituted aniline (e.g., 2-chloro-3-fluoroaniline or 3-bromo-2-chloroaniline) followed by displacement with the desired halide using a copper(I) salt catalyst.[5][6] The main challenge here is the stability of the diazonium intermediate and the potential for side reactions.

  • Directed ortho-Lithiation (DoM): This powerful technique uses a directing metalating group (DMG) on the ring to guide a strong organolithium base to deprotonate a specific adjacent position.[7] In this molecule, the fluorine atom is a potent ortho-directing group.[8][9] This strategy can offer excellent regiocontrol but is sensitive to reaction conditions, particularly temperature and moisture, and can be complicated by potential lithium-halogen exchange.[10][11]

The choice between these routes is a trade-off between the often harsh conditions of the Sandmeyer reaction and the stringent anhydrous, low-temperature requirements of ortho-lithiation.

FAQ 2: My synthesis is producing a mixture of isomers. How can I gain better control over regioselectivity to obtain the 1,2,3-substitution pattern?

Answer:

This is the most common and formidable challenge. The electronic and steric effects of the existing halogens dictate the position of any incoming substituent. Fluorine is a strong ortho-, para- director for electrophilic substitution but also a powerful directing group for ortho-lithiation due to its ability to coordinate with lithium.[8][9][11]

To achieve the desired 1-bromo-2-chloro-3-fluoro isomer, you must build the substitution pattern logically. It is highly improbable that you can introduce the three halogens onto a benzene ring in a random order and achieve the desired product.

Recommended Strategy: Start with a molecule that already contains two of the substituents in the correct relative positions.

  • Path A (via Sandmeyer): Begin with commercially available 2-chloro-3-fluoroaniline . The amine group precisely locks in the position for the final halogen. Diazotization followed by a Sandmeyer reaction with CuBr will introduce the bromine at position 1, yielding the target molecule. This is often the most reliable method for locking in the final substitution pattern.

  • Path B (via Lithiation): Start with 2-chloro-1-fluorobenzene . The fluorine atom will direct lithiation to the C3 position. However, quenching this with a bromine electrophile (like Br₂) can be complicated. A more controlled approach might involve protecting the lithiated species and then reacting it. The primary risk is a competing lithiation at the C6 position or potential side reactions.

Below is a workflow to help guide your strategic decision-making process for achieving high regioselectivity.

G start Goal: Synthesize This compound decision1 Primary Synthetic Strategy? start->decision1 sandmeyer Sandmeyer Reaction decision1->sandmeyer Classic & Robust lithiation Directed ortho-Lithiation decision1->lithiation Modern & Potent sm1 Start with: 2-Chloro-3-fluoroaniline sandmeyer->sm1 sm2 Start with: 1-Chloro-2-fluorobenzene lithiation->sm2 step1a 1. Diazotization (NaNO₂, HCl, 0-5°C) 2. Sandmeyer (CuBr) sm1->step1a step1b 1. Lithiation (n-BuLi, -78°C) 2. Quench with Electrophile (e.g., CBr₄) sm2->step1b product Product: This compound step1a->product outcome1 High Regioselectivity (Primary Route) step1a->outcome1 step1b->product outcome2 Risk of Isomeric Mixtures (Requires careful optimization) step1b->outcome2 G start Problem with Sandmeyer Reaction q1 What is the primary issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Efficacy tar Tar / Byproduct Formation q1->tar Purity cause1 Check Diazotization: - Temp > 5°C? - Reagents fresh? - Starch-iodide test positive? low_yield->cause1 cause2 Check Radical Reaction: - Addition too fast? - Temp too high? - Insufficient acid? tar->cause2 sol1 Solution: - Use ice-salt bath (0-5°C) - Use fresh NaNO₂ solution - Add NaNO₂ slowly cause1->sol1 sol2 Solution: - Add diazonium salt slowly  to cold CuBr solution - Ensure vigorous stirring cause2->sol2

References

Technical Support Center: Purification of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-2-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this versatile synthetic intermediate. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Introduction

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Achieving high purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final product. This guide will walk you through the most effective purification methods, potential challenges, and troubleshooting strategies.

Predicted Physical Properties and Impurity Profile

The synthesis of this compound typically involves a Sandmeyer reaction starting from 2-chloro-3-fluoroaniline. This synthetic route can lead to several potential impurities:

  • Unreacted Starting Material: Residual 2-chloro-3-fluoroaniline.

  • Isomeric Products: Formation of other positional isomers of bromochlorofluorobenzene.

  • Side-Reaction Products: Phenolic byproducts (from reaction with water), and biaryl compounds (from radical coupling).

  • Residual Reagents: Inorganic salts and acids from the diazotization and Sandmeyer reactions.

A logical workflow for selecting the appropriate purification method is crucial. The following diagram outlines a decision-making process based on the impurity profile and the desired final purity.

Purification_Workflow start Crude this compound wash Aqueous Wash (e.g., NaHCO3, water, brine) start->wash Initial Work-up decision1 Major Impurities? wash->decision1 distillation Fractional Vacuum Distillation decision1->distillation Volatile Impurities (Different B.P.) recrystallization Recrystallization decision1->recrystallization Solid Impurities or Isomers with Different Solubility chromatography Preparative Chromatography (e.g., HPLC, Flash) decision1->chromatography Complex Mixture or Trace Impurities distillation->recrystallization Further Polishing final_product Pure Product (>99%) distillation->final_product High Purity Achieved recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting the purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil, but it's supposed to be a solid. What should I do first?

A1: A dark oily appearance suggests the presence of significant impurities, likely residual acids from the synthesis and colored byproducts. Before attempting a more rigorous purification method, an initial aqueous work-up is highly recommended. This involves dissolving the crude product in a water-immiscible organic solvent like dichloromethane or diethyl ether and washing it sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize acids, followed by water and then brine to remove water-soluble impurities. Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure should yield a crude solid that is more amenable to further purification.

Q2: I'm trying to purify by recrystallization. How do I choose the right solvent?

A2: The principle of "like dissolves like" is a good starting point. Since this compound is a substituted aromatic compound, it will have some polarity. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

You should perform small-scale solvent screening with solvents of varying polarities. Good candidates to test include:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Hydrocarbons: Hexanes or heptane (may require a co-solvent).

  • Solvent/Anti-solvent systems: For example, dissolving the compound in a small amount of a good solvent like dichloromethane or acetone at room temperature, and then slowly adding a poor solvent like hexanes until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Q3: Fractional distillation seems challenging due to the high boiling point. Is it worth attempting?

A3: Fractional distillation is most effective for separating compounds with different boiling points. If you suspect the presence of volatile impurities or isomeric byproducts with a significant boiling point difference, fractional vacuum distillation is a powerful technique. The use of a vacuum is crucial to lower the boiling point and prevent potential decomposition at high temperatures. However, this method requires specialized equipment and careful control of pressure and temperature. For many applications, recrystallization or chromatography may be more practical and efficient for achieving high purity.

Q4: I am still seeing impurities in my NMR after one round of recrystallization. What are my options?

A4: If a single recrystallization does not provide the desired purity, you have a few options:

  • Second Recrystallization: Performing a second recrystallization, potentially with a different solvent system, can often remove remaining impurities.

  • Preparative Chromatography: For removing trace impurities or isomers with very similar solubility, preparative high-performance liquid chromatography (HPLC) or flash column chromatography is highly effective. Normal-phase chromatography using a silica gel stationary phase and a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Combined Approach: You can use a combination of techniques. For example, an initial recrystallization to remove the bulk of impurities, followed by a final polishing step using preparative chromatography.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Choose a lower-boiling solvent. 2. Allow the solution to cool more slowly (e.g., by insulating the flask). 3. Perform an initial purification step (e.g., aqueous wash) to remove gross impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Use a pre-heated funnel and filter paper for hot filtration.
Fractional Vacuum Distillation Troubleshooting
Problem Potential Cause(s) Solution(s)
"Bumping" or uneven boiling. 1. Lack of boiling chips or inadequate stirring. 2. Heating too rapidly.1. Add fresh boiling chips or use a magnetic stirrer. 2. Heat the distillation flask more gently and evenly.
Poor separation of components. 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Fluctuations in vacuum.1. Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column. 2. Use a longer or more efficient (e.g., Vigreux or packed) fractionating column. 3. Ensure all joints are properly sealed and the vacuum source is stable.
Product solidifies in the condenser. The condenser is too cold for the melting point of the compound.Use water at a slightly warmer temperature in the condenser, or turn off the water flow intermittently to allow the product to melt and flow into the receiving flask.

Detailed Experimental Protocol: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of your crude material.

1. Solvent Selection:

  • Place a small amount (e.g., 50 mg) of the crude solid into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, hexanes) dropwise at room temperature until the solid dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable for recrystallization.

  • If the solid is insoluble at room temperature, heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature, then place it in an ice bath. An ideal solvent will show good crystal formation upon cooling.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

  • Gradually add more hot solvent until the solid is completely dissolved. Add a minimal excess of solvent to ensure the solution remains saturated.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

  • Determine the melting point of the purified crystals and assess purity by an appropriate analytical method (e.g., GC, HPLC, NMR).

Technical Support Center: Optimizing Yield for 1-Bromo-2-chloro-3-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Bromo-2-chloro-3-fluorobenzene. This versatile halogenated aromatic compound is a crucial building block in the development of complex molecules for the pharmaceutical and agrochemical industries.[1] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring you can optimize your reaction yields and product purity.

Core Synthetic Strategy: The Sandmeyer Reaction

The most reliable and widely utilized method for synthesizing this compound is through a Sandmeyer reaction. This approach involves the diazotization of a primary aromatic amine, in this case, 2-chloro-3-fluoroaniline, followed by the copper-catalyzed displacement of the diazonium group with a bromide.[2][3] This method is favored for its predictability and adaptability to various substituted anilines.

The overall transformation is a two-step process:

  • Diazotization: Conversion of the primary amine (2-chloro-3-fluoroaniline) into a diazonium salt using a nitrosating agent (commonly sodium nitrite) in a strong acid (hydrobromic acid).

  • Sandmeyer Reaction: Displacement of the diazonium group with bromide, catalyzed by a copper(I) salt (CuBr).[4]

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Chloro-3-fluoroaniline (Starting Material) B Dissolution in HBr A->B C Cooling to 0-5 °C B->C D Slow addition of NaNO₂ (aq) C->D E Formation of 2-Chloro-3-fluorobenzenediazonium bromide D->E G Addition of Diazonium Salt E->G Transfer to Catalyst Slurry F Preparation of CuBr in HBr F->G H Decomposition & N₂ Evolution G->H I This compound (Crude Product) H->I

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Part 1: General Questions

Q: What is the most critical parameter for maximizing the yield of this synthesis?

A: Without question, rigorous temperature control during the diazotization step is the single most critical factor. Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the diazonium salt will prematurely decompose, primarily reacting with water to form the corresponding phenol (2-chloro-3-fluorophenol) as a significant byproduct. Furthermore, side reactions that produce tarry azo compounds can occur at higher temperatures, complicating purification and reducing the yield of the desired diazonium intermediate.[5]

Q: Sandmeyer vs. Gattermann Reaction: Which is preferable for this transformation?

A: The Sandmeyer reaction is strongly recommended over the Gattermann reaction for synthesizing this compound. The Sandmeyer reaction utilizes a copper(I) halide salt (CuBr), whereas the Gattermann reaction uses copper powder in the presence of the corresponding halogen acid (HBr).[6] Literature and practical experience consistently show that the Sandmeyer reaction provides higher and more reproducible yields.[7]

Part 2: Troubleshooting the Diazotization Step

Q: My reaction mixture turned dark brown or black during the sodium nitrite addition. What went wrong?

A: A dark, tarry appearance is a classic sign of diazonium salt decomposition and unwanted side reactions. The most likely causes are:

  • Inadequate Cooling: The internal reaction temperature likely exceeded the critical 0-5 °C range. Use an ice-salt bath for more effective cooling and monitor the internal temperature with a low-temperature thermometer.

  • Nitrite Addition Was Too Fast: Adding the sodium nitrite solution too quickly creates localized "hot spots" that initiate decomposition, even if the bulk solution temperature appears correct. Slow, dropwise addition with vigorous stirring is essential to dissipate the heat of reaction.

  • Acid Concentration is Too Low: The reaction requires a sufficiently acidic medium to stabilize the diazonium salt and prevent the coupling reaction between the diazonium ion and the unreacted starting amine, which forms highly colored azo compounds. Ensure at least 2.5-3 equivalents of acid are used relative to the aniline.

Q: How can I be certain that the diazotization is complete before proceeding to the Sandmeyer step?

A: You can perform a simple qualitative test. Place a drop of the reaction mixture onto a piece of starch-iodide paper. A positive test (instantaneous blue-black color) indicates the presence of excess nitrous acid, which in turn implies that all the primary amine has been consumed. If the test is negative, it suggests that unreacted aniline remains, and a small, incremental amount of sodium nitrite solution should be added until a positive test is observed for at least 2-3 minutes.

Part 3: Troubleshooting the Sandmeyer Reaction & Work-up

Q: My final yield is very low, even though the diazotization seemed to go well. What are the common pitfalls in the Sandmeyer step?

A: Low yields in the Sandmeyer portion of the synthesis typically stem from one of the following issues:

  • Inactive Catalyst: The copper(I) bromide catalyst is susceptible to oxidation to copper(II), which is not catalytically active in the primary reaction mechanism. Use high-purity, commercially available CuBr or prepare it fresh. If it appears green (indicating Cu(II) contamination) instead of white/off-white, its activity will be compromised.

  • Insufficient Decomposition: The conversion of the aryl diazonium salt to the aryl radical is the key step.[3] This decomposition is often facilitated by gentle warming after the diazonium salt has been added to the catalyst solution. If the solution is kept too cold, the reaction can stall. A common procedure is to slowly add the cold diazonium solution to the CuBr slurry at room temperature and then gently warm the mixture to 40-50 °C until nitrogen evolution ceases.

  • Losses During Work-up: this compound is a dense, water-immiscible oil. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or diethyl ether) and performing a sufficient number of extractions to fully recover the product from the aqueous reaction mixture.

Q: I see an unexpected peak in my GC/MS analysis. What is the most likely byproduct?

A: The most common byproduct, aside from unreacted starting material, is 2-chloro-3-fluorophenol. This arises from the reaction of the diazonium salt with water, a reaction that competes with the desired Sandmeyer pathway. Its formation is minimized by keeping the diazotization temperature low and ensuring a rapid and efficient Sandmeyer reaction. Another possible, though typically minor, byproduct is the formation of biaryl compounds from the coupling of two aryl radicals.[2]

The diagram below illustrates the desired Sandmeyer mechanism and the competing pathways that lead to common byproducts.

G ArN2 Ar-N₂⁺ Diazonium Salt Ar_rad Ar• Aryl Radical + N₂ ArN2->Ar_rad + Cu(I)Br (Single Electron Transfer) Phenol Ar-OH (Phenol Byproduct) ArN2->Phenol + H₂O, ΔT CuBr Cu(I)Br Product Ar-Br (Desired Product) Ar_rad->Product + Cu(II)Br₂ Biaryl Ar-Ar (Biaryl Byproduct) Ar_rad->Biaryl + Ar• Product->CuBr (Regenerates Catalyst) CuBr2 Cu(II)Br₂ H2O H₂O (Water)

Caption: Core Sandmeyer mechanism and key side reaction pathways.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for laboratory synthesis.

Protocol 1: Diazotization of 2-Chloro-3-fluoroaniline
  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 2-chloro-3-fluoroaniline (1.0 eq).

  • Acidification: Add 48% hydrobromic acid (HBr) (3.0 eq) and stir until the amine salt fully dissolves. Add water if necessary to ensure complete dissolution.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the stirred aniline salt solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be clear and light yellow.

  • Confirmation: Check for the presence of excess nitrous acid using starch-iodide paper. The cold diazonium salt solution is now ready for the next step and should be used immediately.

Protocol 2: Sandmeyer Reaction and Work-up
  • Catalyst Preparation: In a separate flask, add copper(I) bromide (CuBr) (1.2 eq) to 48% HBr (1.0 eq). Stir to create a thick slurry.

  • Coupling: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the CuBr slurry with vigorous stirring. This can be done at room temperature.

  • Decomposition: After the addition is complete, a steady evolution of nitrogen gas should be observed. Allow the reaction to stir at room temperature for 1 hour.

  • Warming: Gently warm the reaction mixture to 50 °C using a water bath and hold at this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the mixture with dichloromethane (3 x 50 mL for a ~10g scale reaction). c. Combine the organic layers and wash sequentially with 1M NaOH (to remove acidic impurities) and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a clear liquid or low-melting solid.[8]

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Starting Material 2-Chloro-3-fluoroanilineCommercially available precursor.[9]
Diazotization Temp. 0 to 5 °CCritical for minimizing premature decomposition of the diazonium salt and formation of phenol byproducts.
NaNO₂ Addition Slow, dropwise additionPrevents localized overheating and uncontrolled N₂ evolution.
Sandmeyer Temp. Room temp, then warm to 50 °CBalances the rate of diazonium salt decomposition with minimizing side reactions. Warming ensures the reaction goes to completion.
Catalyst CuBr (high purity)Catalyst activity is crucial for good yield. Ensure it is not oxidized (green color).
Expected Yield 70-85% (after purification)Yields are highly dependent on strict adherence to the optimized parameters.

References

Technical Support Center: Managing Side Reactions in Cross-Coupling of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-bromo-2-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. By understanding the underlying mechanisms of common side reactions, you can enhance chemoselectivity and achieve higher yields of your desired products.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern. However, the presence of multiple halogen atoms with differing reactivities presents a significant challenge in achieving site-selective cross-coupling. The primary goal is typically to selectively functionalize the more reactive C-Br bond while leaving the C-Cl and C-F bonds intact.[1] This guide will address the most frequently encountered side reactions and provide actionable troubleshooting protocols.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1][2] This is primarily due to the differences in carbon-halogen bond dissociation energies.[1] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst.[1]

Troubleshooting Common Side Reactions

This section provides a question-and-answer-style troubleshooting guide for the most common issues encountered when performing cross-coupling reactions with this compound.

Issue 1: Lack of Chemoselectivity - Competing C-Cl Bond Activation

Q1: I am observing significant formation of the di-substituted product, where both the bromo and chloro positions have reacted. How can I improve selectivity for the C-Br bond?

A1: The key to enhancing chemoselectivity lies in carefully tuning the reaction conditions to favor the oxidative addition at the more labile C-Br bond over the stronger C-Cl bond. Here’s a breakdown of the causative factors and solutions:

  • Causality: The energy barrier for the oxidative addition of the C-Cl bond is higher than that of the C-Br bond.[1] However, under harsh reaction conditions (high temperatures, prolonged reaction times) or with highly active catalyst systems, this energy barrier can be overcome, leading to a loss of selectivity. Bulky ligands on the palladium catalyst can sometimes promote over-functionalization.[3][4]

  • Troubleshooting Workflow:

    start High Di-substitution Observed ligand Evaluate Ligand Choice start->ligand temp Reduce Reaction Temperature ligand->temp If using bulky ligands, try less sterically demanding ones time Shorten Reaction Time temp->time catalyst Consider Catalyst Loading time->catalyst solvent Assess Solvent Effects catalyst->solvent outcome Improved C-Br Selectivity solvent->outcome

    Caption: Troubleshooting workflow for improving C-Br bond selectivity.

  • Detailed Protocols & Explanations:

    • Ligand Selection: The choice of phosphine ligand is critical. While bulky, electron-rich ligands are excellent for activating less reactive C-Cl bonds, they can inadvertently promote di-substitution in polyhalogenated systems.[4]

      • Recommendation: Start with less sterically demanding ligands like PPh₃ or P(o-tol)₃. If reactivity is an issue, cautiously screen more electron-rich biarylphosphine ligands, but be mindful of their potential to decrease selectivity.

    • Temperature Control: Higher temperatures provide the necessary activation energy to cleave the stronger C-Cl bond.

      • Recommendation: Screen a range of lower temperatures (e.g., 60-80 °C) to find a balance between efficient C-Br activation and minimal C-Cl reactivity.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of the second coupling event occurring.

      • Recommendation: Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the mono-substituted product is maximized.

    • Solvent Choice: The polarity of the solvent can influence the reaction's selectivity. In some cases, polar, oxygen-containing solvents can favor mono-arylation with dibromoarenes.[5]

      • Recommendation: While toluene and dioxane are common choices, consider screening solvents like THF, especially if you are using bulky ligands.[5]

Issue 2: Hydrodehalogenation - Formation of 1-Chloro-2-fluorobenzene

Q2: My reaction is producing a significant amount of the hydrodehalogenated byproduct, where the bromine atom is replaced by hydrogen. What is causing this and how can I prevent it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides. It can arise from several pathways, and addressing it requires a systematic approach.

  • Causality:

    • From the Amine/Base (Buchwald-Hartwig): In Buchwald-Hartwig amination, β-hydride elimination from the palladium-amido intermediate can compete with reductive elimination, leading to the hydrodehalogenated arene.[6]

    • From Solvent or Water: Alcohols used as solvents can be a source of a hydride.[7][8] Water, even in trace amounts, can also contribute to hydrodehalogenation, especially with fluorinated substrates.[9][10][11] The reaction can proceed through the formation of a phosphonium salt followed by hydrolysis.[10]

    • From the Organoboron Reagent (Suzuki-Miyaura): In some cases, protonolysis of the boronic acid can occur, leading to the formation of a hydride source.

  • Troubleshooting Workflow:

    G start High Hydrodehalogenation Observed base Evaluate Base Choice start->base solvent Ensure Anhydrous Conditions base->solvent If using alkoxide bases, switch to carbonates or phosphates ligand Consider Ligand Effects solvent->ligand boronic_acid Check Boronic Acid Quality ligand->boronic_acid outcome Minimized Hydrodehalogenation boronic_acid->outcome

    Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

  • Detailed Protocols & Explanations:

    • Base Selection: Strong, non-coordinating bases are often used in cross-coupling reactions. However, strong alkoxide bases like NaOtBu can sometimes promote hydrodehalogenation.

      • Recommendation: Switch to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[12] These are generally less prone to causing hydrodehalogenation.

    • Solvent and Reagent Purity: The presence of water or other protic impurities can be a significant source of protons for hydrodehalogenation.[9][10]

      • Recommendation: Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly before use. Consider adding molecular sieves to the reaction mixture.

    • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions.

      • Recommendation: For Suzuki-Miyaura reactions, ligands that accelerate reductive elimination can help to outcompete hydrodehalogenation. For Buchwald-Hartwig aminations, ligands that disfavor β-hydride elimination are preferred.

Issue 3: Homocoupling of the Coupling Partner

Q3: I am seeing a significant amount of biaryl formation from the homocoupling of my boronic acid (in Suzuki-Miyaura) or dimerization of my alkyne (in Sonogashira). How do I suppress this side reaction?

A3: Homocoupling is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. The primary causes are often related to the presence of oxygen or the use of a Pd(II) precatalyst.

  • Causality:

    • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.[13][14]

    • Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst.[13][14] This is often more pronounced at the beginning of the reaction.

  • Troubleshooting Workflow:

    G start High Homocoupling Observed degas Improve Degassing Technique start->degas catalyst Consider Pd(0) Precatalyst degas->catalyst If using Pd(II) source base Evaluate Base and Addition Sequence catalyst->base outcome Minimized Homocoupling base->outcome

    Caption: Troubleshooting workflow for minimizing homocoupling.

  • Detailed Protocols & Explanations:

    • Rigorous Exclusion of Oxygen: This is the most critical factor in preventing homocoupling.

      • Protocol:

        • Assemble your reaction glassware and reagents.

        • Subject the reaction vessel containing all solid reagents to at least three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).

        • Use solvents that have been thoroughly degassed by sparging with an inert gas for at least 30 minutes or by the freeze-pump-thaw method.

        • Maintain a positive pressure of inert gas throughout the reaction.

    • Choice of Palladium Source: Using a Pd(0) precatalyst can bypass the initial homocoupling that can occur with Pd(II) sources.

      • Recommendation: Use Pd(PPh₃)₄ or Pd₂(dba)₃ as your palladium source. If you must use a Pd(II) source like Pd(OAc)₂, ensure that the reaction mixture is rigorously deoxygenated and that the phosphine ligand is added to reduce the Pd(II) to Pd(0) before the boronic acid becomes involved in homocoupling.

    • Base and Reagent Addition: The order of addition can sometimes influence the extent of homocoupling.

      • Recommendation: Consider adding the boronic acid to the reaction mixture after the other components have been heated for a short period under an inert atmosphere. This can allow for the in-situ formation of the active Pd(0) catalyst before the boronic acid is introduced.

Experimental Protocols

General Protocol for a Chemoselective Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific coupling partner.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

    • Seal the flask with a septum, and then evacuate and backfill with argon three times.[1]

  • Solvent Addition:

    • Add degassed toluene (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table provides a hypothetical comparison of reaction conditions to illustrate the principles discussed.

EntryLigandBaseTemp (°C)Time (h)Yield of Mono-arylated Product (%)Selectivity (C-Br:C-Cl)
1PPh₃K₃PO₄80485>95:5
2SPhosK₃PO₄8047080:20
3PPh₃NaOtBu80465 (with 15% hydrodehalogenation)>95:5
4PPh₃K₃PO₄11047585:15

This data is illustrative and intended to demonstrate general trends.

Conclusion

Successfully managing side reactions in the cross-coupling of this compound hinges on a solid understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully selecting ligands, bases, and reaction conditions, and by rigorously excluding oxygen and water, researchers can significantly improve the chemoselectivity and overall efficiency of their synthetic routes. This guide provides a foundation for optimizing these challenging but rewarding transformations.

References

troubleshooting failed Grignard formation with 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Failed Grignard Formation with 1-Bromo-2-chloro-3-fluorobenzene

For: Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge

The formation of a Grignard reagent from this compound presents a significant synthetic challenge due to the presence of multiple halogen substituents with varying reactivities. The desired reaction involves the selective formation of the Grignard reagent at the carbon-bromine bond, as it is the most labile among the C-Br, C-Cl, and C-F bonds.[1][2] However, side reactions and initiation failures are common hurdles. This guide offers a structured approach to troubleshooting these issues.

Troubleshooting Guide: Question & Answer Format

Section 1: Reaction Initiation Failure

Q1: My Grignard reaction with this compound has not initiated. What are the primary reasons for this failure?

A1: Failure to initiate is the most common problem in Grignard synthesis.[3] The primary culprits are typically:

  • Passivating Magnesium Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the metal from reacting with the aryl halide.[3][4][5]

  • Presence of Water: Grignard reagents are highly reactive and are readily quenched by even trace amounts of water in the glassware or solvent.[3][6]

  • Low Reactivity of the Aryl Halide: While the carbon-bromine bond is the most reactive, the electron-withdrawing effects of the adjacent chlorine and fluorine atoms can reduce the overall reactivity of the molecule.

Q2: What are the immediate steps I can take to initiate a stalled reaction?

A2: If your reaction has not started, you can attempt the following in-situ activation methods:

  • Gentle Heating: Carefully warm the reaction mixture with a heat gun.[7] Often, a small amount of thermal energy is sufficient to overcome the activation barrier.

  • Crushing the Magnesium: Use a dry glass stirring rod to crush some of the magnesium turnings against the side of the flask.[7][8] This will expose a fresh, unoxidized surface of the metal.

  • Sonication: Placing the reaction flask in an ultrasonic bath can help to dislodge the MgO layer and promote initiation.[8][9]

  • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE).[4][7][8] These are common activating agents that will react with the magnesium to create a more reactive surface. The disappearance of the iodine's color is a visual cue of successful initiation.[4][5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting a failed Grignard reaction initiation.

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Section 2: Low Yield and Side Reactions

Q3: I've managed to initiate the reaction, but my yield of the desired Grignard reagent is low. What are the likely side reactions?

A3: With polyhalogenated substrates, several side reactions can compete with the formation of the desired Grignard reagent:

  • Wurtz Coupling: The newly formed Grignard reagent can react with the starting this compound to form a biphenyl dimer.[3][6][10] This is more likely at higher concentrations and temperatures.[3][10]

  • Reaction at Other Halogen Sites: Although less likely, there is a possibility of reaction at the C-Cl bond, leading to a mixture of Grignard reagents. The C-F bond is generally unreactive towards magnesium.[2]

Q4: How can I minimize these side reactions and improve my yield?

A4: To favor the formation of the desired 2-chloro-3-fluorophenylmagnesium bromide, consider the following:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide and minimizes Wurtz coupling.[3]

  • Temperature Control: Maintain a gentle reflux. While some initial heating may be necessary, the reaction is exothermic and may require cooling to prevent runaway reactions and the formation of side products.[3][11]

  • Use of an "Entrainment" Agent: In particularly difficult cases, co-addition of a more reactive halide, like 1,2-dibromoethane, along with your substrate can help to continuously clean the magnesium surface.[8]

Experimental Protocols

Protocol 1: Standard Grignard Formation with In-Situ Activation
  • Glassware Preparation: Thoroughly dry all glassware (three-neck round-bottom flask, condenser, and addition funnel) in an oven at 120°C overnight or by flame-drying under an inert atmosphere (Nitrogen or Argon).[3]

  • Reagent Setup: To the cooled flask, add magnesium turnings (1.1 equivalents) and a magnetic stir bar.

  • Initiation: Add a small crystal of iodine.

  • Solvent and Substrate Addition: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings.

  • Observation and Main Addition: Stir the mixture. Successful initiation is indicated by the disappearance of the iodine color, a gentle reflux, and the formation of a cloudy gray/brown solution.[4] Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the starting material.

Protocol 2: Halogen-Magnesium Exchange for Selective Grignard Formation

For substrates where direct reaction with magnesium is problematic, a halogen-magnesium exchange can provide a more selective route to the desired Grignard reagent.[12]

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C.

  • Addition of Commercial Grignard: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 eq.) dropwise, maintaining the internal temperature below -10 °C.[12]

  • Reaction: Stir the mixture at -15 °C for 2 hours.[12]

  • Confirmation: The formation of the Grignard reagent can be confirmed by quenching a small aliquot with a proton source (e.g., saturated aqueous NH₄Cl) and analyzing the resulting 1-chloro-2-fluorobenzene by GC-MS.[12]

Data Presentation

Table 1: Relative Reactivity of Halogens in Grignard Formation

HalogenBond TypeReactivity
IodineC-IHighest
BromineC-BrHigh
ChlorineC-ClModerate
FluorineC-FVery Low/Inert[2]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this Grignard reaction?

A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents as it is a good solvating agent for the organomagnesium species.[13] Anhydrous diethyl ether is also a common choice.

Q: How can I be certain that my Grignard reagent has formed?

A: Visual indicators include the disappearance of the magnesium turnings, a color change to a cloudy gray or brown, and a noticeable exotherm.[4][5] For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q: My reaction mixture has turned very dark, almost black. What does this indicate?

A: A very dark color can indicate decomposition or the formation of finely divided magnesium from side reactions, possibly due to overheating or impurities.[7]

Q: Can I use magnesium powder instead of turnings?

A: While magnesium powder has a higher surface area, it can be more difficult to initiate and control the reaction. Highly activated forms of magnesium, such as Rieke magnesium, can be used for particularly unreactive halides.[9][13]

Q: What is the "Schlenk equilibrium" and how does it affect my reaction?

A: The Schlenk equilibrium describes the equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution.[2][14] The position of this equilibrium can be influenced by the solvent and the nature of the halide and organic group.[2][15]

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complex reactivity of 1-Bromo-2-chloro-3-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving regioselective functionalization of this versatile but challenging building block. The inherent electronic and steric differences between the three halogen substituents provide opportunities for selective chemistry, but also pitfalls that can lead to product mixtures and low yields. This document, presented in a practical question-and-answer format, provides troubleshooting advice and detailed protocols to help you control and predict your reaction outcomes.

Part 1: Foundational Principles - Understanding the Substituent Effects

Before troubleshooting specific reactions, it's crucial to understand the electronic landscape of the starting material. The interplay between inductive and resonance effects, as well as bond strengths, dictates the reactivity at each position.

Q1: How do the bromo, chloro, and fluoro substituents influence the reactivity of the aromatic ring?

A1: All three halogens influence the ring through two primary effects:

  • Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the ring through the sigma bond.[1] This deactivates the ring towards electrophilic aromatic substitution compared to benzene.[2] The strength of this effect follows the order of electronegativity: F > Cl > Br.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system.[3] This effect directs incoming electrophiles to the ortho and para positions and can help stabilize positively charged intermediates.[1][3] However, for halogens, the inductive effect is generally stronger than the resonance effect, making them net deactivating groups that are nonetheless ortho, para-directing.[2]

In this compound, these competing effects create a nuanced reactivity map. The fluorine atom at C3 exerts the strongest inductive pull, making the adjacent C4 proton the most acidic on the ring, a key factor in metalation reactions.

Q2: What is the general reactivity order of the Carbon-Halogen (C-X) bonds in this molecule?

A2: The reactivity order of the C-X bonds is not absolute and depends critically on the reaction type. This is the most common source of confusion and failed reactions.

  • For Metal-Halogen Exchange & Cross-Coupling (Oxidative Addition): The reactivity is governed by bond strength and the kinetics of the exchange/addition step. The weaker the C-X bond, the more reactive it is. The established order is C-Br > C-Cl > C-F .[4][5]

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by the ability of the halogen to stabilize the negative charge of the intermediate (Meisenheimer complex) via its inductive effect.[6] Here, the order is reversed: C-F > C-Cl > C-Br . The rate-determining step is the nucleophile's attack on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine.[7]

The following diagram illustrates the key electronic influences on the molecule that underpin these reactivity patterns.

Caption: Electronic influences on this compound.

Part 2: Troubleshooting Metal-Halogen Exchange & Directed ortho-Metalation (DoM)

Lithiation is a powerful method for generating an aryl anion, but on this substrate, it presents a classic regioselectivity challenge: C-Br exchange versus C-H deprotonation.

Q3: I'm trying to perform a lithium-bromine exchange with n-butyllithium, but I'm getting a mixture of products. What is happening and how can I fix it?

A3: You are likely observing a competition between two pathways:

  • Lithium-Bromine Exchange: The desired reaction where the butyl group of n-BuLi exchanges with the bromine atom at C1. This is generally a very fast process.[4]

  • Deprotonation (DoM): The fluorine atom at C3 is a weak directing metalation group, and its strong inductive effect significantly acidifies the ortho proton at C4.[8] The n-BuLi, being a strong base, can abstract this proton, leading to lithiation at C4.

To favor the desired lithium-bromine exchange, you must leverage the kinetic differences between these reactions. Halogen exchange is typically faster than deprotonation, especially at very low temperatures.[4][9]

Troubleshooting Guide: Non-Selective Lithiation

IssuePotential CauseRecommended Solution
Mixture of C1 and C4 functionalization Reaction temperature is too high, allowing the thermodynamically favored deprotonation to compete.Perform the reaction at -78 °C or, ideally, at -100 °C.[9] This kinetically favors the faster Li-Br exchange.
Slow addition of n-BuLi.Add the n-BuLi solution quickly (but safely) to the substrate solution to ensure the exchange reaction occurs before the base can equilibrate and deprotonate C4.
Low conversion Insufficient n-BuLi.Use 1.05-1.1 equivalents of n-BuLi to ensure complete consumption of the starting material.
Complex mixture, potential side reactions The generated aryllithium species is unstable at higher temperatures.Always quench the aryllithium intermediate at the low reaction temperature before allowing the flask to warm up.

Experimental Protocol 2.1: Selective Lithium-Bromine Exchange

  • To a flame-dried, three-neck flask under a positive pressure of argon, add this compound (1.0 eq.) and dry tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath. For optimal selectivity, a cryocooler or a liquid N₂/ethanol bath (-100 °C) is recommended.[9]

  • Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise over 2-5 minutes with vigorous stirring.

  • Stir the resulting solution at the same low temperature for 15-30 minutes.

  • Add the desired electrophile (e.g., benzaldehyde, DMF, CO₂) as a solution in dry THF, ensuring the temperature remains below -70 °C.

  • After the addition is complete, stir for an additional 1 hour at low temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution at low temperature.

  • Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and purification.

Q4: How can I intentionally and selectively functionalize the C4 position?

A4: To achieve this, you must suppress the Li-Br exchange and favor the deprotonation pathway. This is best accomplished by using a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are less likely to participate in the exchange mechanism and will preferentially abstract the most acidic proton at C4, guided by the ortho-directing effect of the fluorine.[10]

Experimental Protocol 2.2: Selective C4-Lithiation via Directed ortho-Metalation

  • In a flame-dried flask under argon, prepare a solution of LDA by adding n-BuLi (1.1 eq.) to a solution of diisopropylamine (1.15 eq.) in dry THF at -78 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of this compound (1.0 eq.) in dry THF.

  • Cool both solutions to -78 °C.

  • Slowly add the substrate solution to the LDA solution via cannula.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Add the desired electrophile and proceed as described in Protocol 2.1 (steps 5-8).

The following flowchart provides a decision-making guide for your lithiation strategy.

G start Desired Functionalization Site? c1 C1 Position (via C-Br bond) start->c1 c4 C4 Position (via C-H bond) start->c4 reagent_c1 Use n-Butyllithium (n-BuLi) c1->reagent_c1 reagent_c4 Use Lithium Diisopropylamide (LDA) or LiTMP c4->reagent_c4 condition_c1 Key Conditions: - Temp: -78°C to -100°C - Fast n-BuLi addition - Favors kinetic Li-Br exchange reagent_c1->condition_c1 condition_c4 Key Conditions: - Temp: -78°C - Use non-nucleophilic base - Favors deprotonation of acidic C4-H reagent_c4->condition_c4

Caption: Decision flowchart for selective lithiation strategies.

Part 3: Achieving Selectivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling is arguably the most reliable method for selectively functionalizing this substrate due to the significant differences in reactivity between the C-Br and C-Cl bonds.

Q5: How can I selectively perform a Suzuki or Buchwald-Hartwig reaction at the C-Br bond without affecting the C-Cl bond?

A5: This is the most straightforward selective transformation. The oxidative addition of a Pd(0) catalyst into a C-X bond is the rate-determining step in many cross-coupling cycles, and the energy barrier for the C-Br bond is much lower than for the C-Cl bond.[5] Standard palladium catalysts and ligands are highly effective for this selective coupling.

Troubleshooting Guide: Sluggish or Low-Yield C-Br Coupling

IssuePotential CauseRecommended Solution
Low or no conversion Inactive catalyst.Use a fresh source of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. Consider using a pre-formed, air-stable precatalyst like tBuBrettPhos Pd G3.[11]
Inappropriate base or solvent.For Suzuki coupling, a combination of a carbonate base (e.g., Cs₂CO₃, K₂CO₃) with a toluene/water or dioxane/water solvent system is robust.[12] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[5]
Formation of de-brominated side product Proto-deboronation of the boronic acid (Suzuki) or catalyst decomposition.Ensure the reaction is run under a strictly inert atmosphere. Degas all solvents thoroughly. Use a slight excess (1.1-1.2 eq.) of the coupling partner.

Experimental Protocol 3.1: Selective Suzuki-Miyaura Coupling at C-Br

  • To a dry Schlenk tube or vial, add the aryl boronic acid (1.2 eq.), Cs₂CO₃ (2.0 eq.), and the palladium precatalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol%, SPhos at 4 mol%).

  • Evacuate and backfill the vessel with argon three times.

  • Add this compound (1.0 eq.).

  • Add degassed solvents (e.g., toluene and water, 10:1 v/v, ~0.1 M).

  • Seal the vessel and heat the mixture to 80-100 °C with stirring until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Q6: Is it possible to perform a second, different coupling at the C-Cl bond after functionalizing the C-Br bond?

A6: Yes, this is a powerful strategy for building molecular complexity. Activating the C-Cl bond requires more forcing conditions and specialized catalyst systems. Typically, this involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or BrettPhos) that promote the difficult oxidative addition into the strong C-Cl bond.[5]

Comparative Table: Conditions for Selective Cross-Coupling

ParameterSelective C-Br Coupling Selective C-Cl Coupling (on C-Br product)
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd precatalysts (e.g., G3/G4)
Typical Ligand PPh₃, P(Cy)₃, SPhosBulky Biarylphosphines (XPhos, RuPhos)
Temperature 80 - 100 °C100 - 120 °C
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LHMDS
Key Insight Standard conditions are sufficient.Requires more active, specialized catalyst systems and higher temperatures.
Part 4: Navigating Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate are challenging due to the lack of a strong ortho or para electron-withdrawing group like a nitro group.[6][13] Direct substitution often requires harsh conditions and may result in poor regioselectivity.

Q7: I am attempting an SNAr reaction with sodium methoxide. Which halogen is most likely to be displaced, and why is the reaction not working well?

A7: The reaction is likely failing due to the high energy barrier for forming the Meisenheimer complex without a strong activating group.[13] If a reaction were to occur, predicting the regioselectivity is complex:

  • C-F at C3: Fluorine is the most activating halogen for nucleophilic attack due to its electronegativity.[7] Attack at this position would be stabilized inductively by the adjacent chlorine.

  • C-Cl at C2: The chlorine is flanked by two electron-withdrawing halogens (Br and F), making this carbon highly electrophilic.

  • C-Br at C1: Bromine is the best leaving group among the halogens in terms of bond strength but is the least activating for the initial attack.

Under forced conditions, you would likely obtain a mixture of products corresponding to substitution at C2 and C3. The C-Br bond is the least likely to be substituted in an SNAr mechanism.

Q8: How can I improve the outcome of a desired nucleophilic substitution?

A8: The most effective strategy is to avoid direct SNAr on the starting material. Instead, use the more reliable chemistries from Parts 2 and 3 to install a group that can later be converted to your desired functionality or that can activate the ring for a subsequent SNAr reaction.

Strategy Guide: Enabling Selective Nucleophilic Substitution

  • Lithiate-and-Quench: Perform a selective Li-Br exchange (Protocol 2.1) and quench with an electrophile that introduces an activating group. For example, quenching with DMF followed by oxidation would install a formyl group (-CHO) at C1. This group would strongly activate the C2-Cl position for a subsequent SNAr reaction.

  • Cross-Couple an Activating Group: Use a selective Suzuki coupling (Protocol 3.1) to install a group like a 4-formylphenyl or 4-nitrophenyl group at the C1 position. This newly introduced group can then direct a subsequent SNAr reaction at the C2-Cl position.

By adopting this two-step approach, you transform a non-selective, difficult reaction into a sequence of two high-yielding, predictable, and regioselective steps.

References

Technical Support Center: Purification of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Bromo-2-chloro-3-fluorobenzene (CAS No. 883499-24-9). This resource is designed for researchers, chemists, and drug development professionals who require this versatile halogenated aromatic compound in high purity for their work. This guide provides answers to frequently asked questions, detailed troubleshooting for common purification challenges, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A: While commercial grades are often of high purity (>98%), residual impurities can interfere with sensitive downstream applications. The most probable impurities are positional isomers formed during synthesis. Halogenation of aromatic rings can produce a mixture of isomers that are often difficult to separate due to very similar physical properties. For example, the synthesis of the related compound 1-bromo-3-fluorobenzene is known to produce a mixture of ortho, meta, and para isomers with very close boiling points. Other potential impurities include unreacted starting materials, solvents, and by-products from side reactions, such as azo compounds if a diazotization route is used.

Q2: How can I reliably assess the purity of my this compound sample?

A: A multi-faceted approach to purity analysis is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile impurities like positional isomers. The gas chromatogram will show the relative abundance of different components, while the mass spectrometer provides fragmentation patterns to help identify them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing isomers, as each unique fluorine environment will produce a distinct signal.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, can effectively separate isomers and other non-volatile impurities. It is also available as a preparative technique for purification.[1][2]

Q3: What are the primary strategies for purifying this compound?

A: The choice of method depends on the nature of the impurities and the required scale.

  • Fractional Vacuum Distillation: This is the most effective method for separating compounds with close boiling points, such as positional isomers.[3][4] Performing the distillation under reduced pressure (vacuum) lowers the boiling points, preventing potential thermal decomposition of the compound.

  • Preparative Chromatography: For challenging separations or when the highest purity is required, preparative HPLC can be used to isolate the target compound from its isomers.[5] For larger scales with sufficient difference in polarity, flash column chromatography over silica gel is a viable option.

  • Recrystallization: This method is applicable if the compound is a solid at room temperature and a suitable solvent system can be identified. The target compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Given that 1-Bromo-3-chloro-2-fluorobenzene is a solid with a melting point of 42-46°C, recrystallization is a strong possibility.[6]

Q4: What are the critical safety precautions when handling this compound?

A: According to safety data, this compound is classified as a skin, eye, and respiratory irritant.[1] All handling should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including:

  • Nitrile or neoprene gloves.

  • Chemical safety goggles.

  • A flame-resistant lab coat.

Always consult the material's Safety Data Sheet (SDS) before starting any work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: My final product still shows significant impurity peaks in the GC-MS analysis after fractional distillation.

Potential Cause Scientific Rationale Recommended Solution
Insufficient Column Efficiency Positional isomers often have very close boiling points. A standard distillation setup may not provide enough theoretical plates for a clean separation.Use a more efficient fractionating column, such as a Vigreux column or a column packed with Raschig rings or metal sponge. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[7]
Incorrect Reflux Ratio A high take-off rate (low reflux ratio) does not allow for sufficient vapor-liquid equilibria to be established in the column, leading to poor separation.Slow down the distillation rate. Allow the vapor to reflux in the column for a period before beginning collection to establish equilibrium. Collect fractions slowly, monitoring the head temperature closely.
Pressure Fluctuations If performing vacuum distillation, an unstable vacuum will cause the boiling points to fluctuate, leading to co-distillation of closely boiling impurities.Ensure all joints are properly sealed and use a high-quality vacuum pump with a pressure regulator or a manostat to maintain a stable vacuum.

Issue 2: The yield after purification is very low.

Potential Cause Scientific Rationale Recommended Solution
Aggressive Fraction Cuts Discarding large "intermediate" fractions between the main impurity and the product can lead to significant loss of the desired compound.Collect smaller, more numerous fractions. Analyze each fraction (e.g., by GC) before combining the pure product fractions.
Column Flooding (Distillation) Overly vigorous heating can cause a "river" of condensate to flow up the column, preventing proper separation and carrying higher-boiling components over prematurely.[7]Reduce the heating rate. If flooding occurs, remove the heat source until the liquid drains back into the flask, then resume heating more gently.
Irreversible Adsorption (Chromatography) Highly polar or reactive compounds can bind irreversibly to the silica gel stationary phase, especially if trace acidity is present.Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent (like triethylamine in the eluent for basic compounds). Alternatively, consider using a less acidic stationary phase like alumina.

Issue 3: My purified product is discolored (e.g., yellow or brown).

Potential Cause Scientific Rationale Recommended Solution
Thermal Decomposition Heating the compound for extended periods, especially at atmospheric pressure, can cause degradation, leading to colored by-products.Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
Oxidation Trace impurities or the compound itself may be sensitive to air oxidation at high temperatures.Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) in addition to the vacuum.
Colored Impurity Co-elutes/Co-distills A persistent colored impurity may have very similar properties to the target compound.Pass the discolored product through a short plug of activated carbon or silica gel, eluting with a non-polar solvent like hexane. This can often adsorb the color bodies without significantly retaining the product.

Data Presentation

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundCAS NumberMolecular WeightBoiling PointMelting Point
This compound 883499-24-9209.44Not availableSolid/Crystal[6]
1-Bromo-3-chloro-2-fluorobenzene144584-65-6209.44Not available42-46 °C[6][8]
1-Bromo-4-chloro-2-fluorobenzene1996-29-8209.4491-92 °C / 20 mmHg[9]-6 °C[10]
1-Bromo-2-chloro-4-fluorobenzene110407-59-5209.44193-195 °C / 760 mmHgNot available

Note: The close range of molecular weights and boiling points highlights the challenge in separation, reinforcing the need for high-efficiency techniques.

Experimental Protocols & Visualizations

Workflow for Purification of this compound

G cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Purification start Crude Product (this compound) purity_check Assess Purity (GC-MS, NMR) start->purity_check decision Purity Acceptable? purity_check->decision end_node Pure Product (Store under N2) decision->end_node  Yes method_choice Select Method decision->method_choice  No distillation Fractional Vacuum Distillation method_choice->distillation Isomers with close B.P. chromatography Column Chromatography method_choice->chromatography Polar Impurities recrystallization Recrystallization method_choice->recrystallization Solid Product distillation->purity_check chromatography->purity_check recrystallization->purity_check G start Problem: Impurity peaks remain in GC-MS after distillation q1 Was a fractionating column used? start->q1 a1_no No: Simple Distillation was performed. q1->a1_no No a1_yes Yes: Column was used. q1->a1_yes Yes s1 Solution: Repeat with a Vigreux or packed fractionating column. a1_no->s1 q2 Was the distillation rate slow and steady (~1 drop/sec)? a1_yes->q2 a2_no No: Distillation was too fast. q2->a2_no No a2_yes Yes: Rate was controlled. q2->a2_yes Yes s2 Solution: Repeat distillation, reducing the heating rate to increase the reflux ratio. a2_no->s2 s3 Advanced Solution: Consider preparative HPLC for very difficult isomer separations. a2_yes->s3

References

Validation & Comparative

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-Bromo-2-chloro-3-fluorobenzene

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This compound, a halogenated aromatic compound, presents a unique analytical challenge due to the presence of three different halogen substituents. This guide provides a comprehensive comparison of the primary analytical methods for its characterization: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The focus is on the practical application and rationale behind methodological choices to ensure robust and reliable analytical outcomes.

GC-MS is an indispensable technique for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional separation efficiency (GC) coupled with definitive mass-based identification (MS), making it ideal for assessing purity and confirming molecular weight.

Causality Behind Experimental Choices

The choice of a non-polar or mid-polarity capillary column is crucial for the gas chromatographic separation of halogenated benzenes. A standard DB-5ms or HP-5ms column is often suitable, providing good resolution based on the boiling points of the analytes. For complex matrices, a headspace sampler can be employed to minimize matrix effects and protect the analytical column[1]. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5975C MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum. The molecular ion peak should be visible, and the isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.

Expected Data Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic cluster for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The expected molecular weight is 209.44 g/mol [2]. The fragmentation pattern will likely involve the loss of halogen atoms and potentially the benzene ring cleavage, providing structural confirmation.

Workflow for GC-MS Analysis

Caption: Workflow for the characterization of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is unparalleled for determining the precise chemical structure of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the three protons on the aromatic ring. Their chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.

  • Expected Spectrum: Three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm). The multiplicity of each signal (doublet, triplet, or doublet of doublets) will depend on the coupling with neighboring protons and the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six signals for the six carbon atoms in the benzene ring. The chemical shifts will be significantly affected by the electronegativity of the directly attached halogens.

  • Expected Spectrum: Six distinct signals. The carbons bonded to bromine, chlorine, and fluorine will have characteristic chemical shifts[3]. For instance, the carbon attached to the highly electronegative fluorine will be significantly downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[4][5][6]. It provides a clean spectrum with a wide chemical shift range, making it excellent for confirming the presence and environment of the fluorine atom.

  • Expected Spectrum: A single signal for the one fluorine atom. The chemical shift will be characteristic of a fluorine atom on an aromatic ring, and it will likely show coupling to the adjacent protons in the ¹H NMR spectrum. The ability to predict ¹⁹F chemical shifts can aid in structural assignment[7].

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probes: A broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Workflow for NMR Analysis

Caption: Workflow for the structural elucidation of this compound by NMR.

High-Performance Liquid Chromatography (HPLC): Superior for Isomer Separation

While GC is effective, HPLC can offer alternative selectivity for separating isomers of halogenated benzenes, which can be challenging due to similar boiling points[8]. The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Causality Behind Experimental Choices

For non-polar compounds like this compound, reversed-phase HPLC is the method of choice. A C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The separation of halogenated isomers can be influenced by halogen-π interactions with specific stationary phases[9].

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 254 nm.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: Determine the retention time and peak purity. This method is particularly useful for quantifying the compound and assessing the presence of isomers.

Workflow for HPLC Analysisdot

graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "Sample & Mobile Phase Prep" { A [label="Prepare Sample Solution"]; B [label="Prepare Mobile Phase"]; }

subgraph "HPLC Separation" { C [label="Inject Sample"]; D [label="Elute through Column"]; E [label="UV Detection"]; }

subgraph "Data Analysis" { F [label="Determine Retention Time"]; G [label="Quantify Peak Area"]; H [label="Assess Purity"]; }

{A, B} -> C; C -> D -> E; E -> F -> G -> H; }

References

A Senior Application Scientist's Guide to the Reactivity of 1-Bromo-2-chloro-3-fluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Reactivity of Polyhalogenated Aromatics

For researchers in drug discovery and materials science, polyhalogenated aromatic compounds are invaluable building blocks. Their unique electronic properties and versatile reactivity make them ideal starting materials for synthesizing complex molecular architectures. However, the presence of multiple, different halogen substituents on a single aromatic ring introduces a layer of complexity. The reactivity of each carbon-halogen bond is subtly influenced by its neighbors, making it crucial to understand these interactions for predictable and efficient synthesis.

The Theoretical Framework: Understanding the Interplay of Electronic and Steric Effects

The reactivity of a substituted benzene ring is governed by a delicate balance of inductive effects, resonance effects, and steric hindrance. In the case of halogen substituents, these effects can be competing.

  • Inductive Effect (-I): Halogens are more electronegative than carbon, and thus they withdraw electron density from the benzene ring through the sigma bond.[1] This effect deactivates the ring towards electrophilic attack and makes the ring more susceptible to nucleophilic attack. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br.

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the pi-system of the benzene ring.[2] This electron-donating resonance effect counteracts the inductive effect to some extent. It is responsible for the ortho-, para-directing nature of halogens in electrophilic aromatic substitution.[3] The overlap between the p-orbitals of carbon and the halogen decreases with increasing atomic size, making the resonance effect strongest for fluorine.

  • Carbon-Halogen Bond Strength: The strength of the C-X bond is a critical factor in reactions where this bond is cleaved, such as in palladium-catalyzed cross-coupling reactions. The C-F bond is notoriously strong, making it generally unreactive in such transformations, while the C-Br bond is significantly weaker and more reactive.[4][5]

Table 1: Average Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds in Aryl Halides

BondAverage BDE (kJ/mol)
C-F~522
C-Cl~400
C-Br~336

Data compiled from various sources.[4][5]

The Isomers of 1-Bromo-2-chloro-3-fluorobenzene

For the purpose of this guide, we will consider the three unique isomers where the bromine, chlorine, and fluorine atoms are arranged around the 1, 2, and 3 positions of the benzene ring.

Table 2: Isomers of this compound

IsomerStructureIUPAC NameCAS Number
1 this compoundThis compound883499-24-9[6]
2 1-Bromo-3-chloro-2-fluorobenzene1-Bromo-3-chloro-2-fluorobenzene144584-65-6
3 2-Bromo-1-chloro-3-fluorobenzene2-Bromo-1-chloro-3-fluorobenzene934543-39-6

Comparative Reactivity Analysis (Predictive)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex.[7][8] The reactivity of the C-X bond is inversely proportional to its bond strength. Therefore, the general order of reactivity is C-I > C-Br > C-Cl >> C-F.[9]

For the isomers of this compound, the C-Br bond is the most likely site of reaction. The C-Cl bond can also react, but typically requires more forcing conditions or specialized catalyst systems.[10] The C-F bond is generally considered inert under standard cross-coupling conditions.[11]

Predicted Reactivity Order:

The primary site of reactivity for all three isomers will be the C-Br bond . The relative rate of reaction at the C-Br bond will be influenced by the electronic and steric environment created by the adjacent chlorine and fluorine atoms.

  • Isomer 1 (this compound): The C-Br bond is flanked by a chlorine atom and a hydrogen atom. The electron-withdrawing nature of the adjacent chlorine and the fluorine at C3 will slightly increase the electrophilicity of the carbon atom of the C-Br bond, potentially accelerating oxidative addition.

  • Isomer 2 (1-Bromo-3-chloro-2-fluorobenzene): The C-Br bond is flanked by a fluorine atom and a hydrogen atom. The highly electronegative fluorine atom will have a stronger electron-withdrawing effect than chlorine, which could lead to a slightly faster rate of oxidative addition compared to Isomer 1.

  • Isomer 3 (2-Bromo-1-chloro-3-fluorobenzene): The C-Br bond is situated between a chlorine and a fluorine atom. This isomer presents the most sterically hindered C-Br bond, which might slow down the rate of oxidative addition. However, the combined electron-withdrawing effects of the two adjacent halogens could also enhance the reactivity of the C-Br bond.

Overall Predicted Reactivity for Cross-Coupling at the C-Br bond: Isomer 2 > Isomer 1 > Isomer 3

This prediction is based on the balance of electronic activation from the adjacent fluorine in Isomer 2 versus the increasing steric hindrance in Isomer 3.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') SNAr_Mechanism Ar-X Aryl Halide Meisenheimer Meisenheimer Complex Ar-X->Meisenheimer + Nu- Product Substituted Aromatic Meisenheimer->Product - X- Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Flask Schlenk Flask (under Argon) Reagents Add: - Pd(PPh3)4 - Isomer Mixture - Boronic Acid - K2CO3 - Dodecane - Toluene Flask->Reagents Heating Heat to 80°C with Stirring Reagents->Heating Sampling Take Aliquots at Time Intervals Heating->Sampling Quench Quench with Water & Extract Sampling->Quench GCMS GC-MS Analysis Quench->GCMS Data Data GCMS->Data Determine Relative Reactivity

References

A Comparative Guide to Cross-Coupling Reactions: The Strategic Advantage of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Molecular Complexity

In the fields of drug discovery, agrochemicals, and materials science, the ability to construct complex, highly functionalized aromatic scaffolds is paramount. Trihalogenated benzenes serve as exceptionally versatile building blocks, offering multiple points for diversification. However, their utility is directly tied to the ability to achieve site-selective functionalization. When all three halogens are identical, selective modification becomes a significant synthetic challenge, often leading to mixtures of products.[1][2] This guide focuses on 1-bromo-2-chloro-3-fluorobenzene, a trihalobenzene with differentiated halogens, and explores its distinct advantages in palladium-catalyzed cross-coupling reactions. By leveraging the inherent differences in carbon-halogen bond reactivity, this substrate allows for a programmed and highly selective approach to building molecular complexity, a feat not easily achieved with uniformly substituted trihalobenzenes.

Pillar 1: The Fundamental Principles of Reactivity

At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds.[3] The efficacy of these transformations hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products OA Oxidative Addition (Rate-Determining Step) TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X PdII_Diorganyl Aryl-Pd(II)-R' L₂ PdII_Aryl->PdII_Diorganyl R'-M PdII_Diorganyl->Pd0 Ar-R' ArX Aryl Halide (Ar-X) R_M Organometallic Reagent (R'-M) Product Coupled Product (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, is typically the rate-determining step.[7] Its facility is directly correlated with the strength of the C-X bond. The established reactivity trend for aryl halides is a cornerstone of synthetic strategy:

C-I > C-Br > C-OTf > C-Cl >> C-F [8]

This hierarchy is a direct consequence of the bond dissociation energies (BDEs). Weaker bonds are cleaved more readily, requiring less energy and milder conditions for the oxidative addition to occur.

Bond TypeBond Dissociation Energy (kcal/mol)Relative Reactivity
C–F~120Very Low[9]
C–Cl~96Low
C–Br~81Moderate-High[7]
C–I~65High
Caption: Comparative Carbon-Halogen Bond Dissociation Energies (BDEs) and their impact on reactivity in cross-coupling.

This fundamental principle is precisely why this compound is a superior substrate for selective synthesis compared to, for example, 1,2,3-trichlorobenzene. The significant difference in BDE between the C-Br bond and the C-Cl/C-F bonds provides a large reactivity window for chemists to exploit.

Pillar 2: Reactivity Profile of this compound

The arrangement of the three different halogens in this compound creates a predictable and exploitable hierarchy of reactivity.

Reactivity_Hierarchy cluster_molecule This compound cluster_reactivity Cross-Coupling Reactivity mol Br Cl F High Highest Reactivity (Weakest Bond) mol:f0->High C-Br (Selective Coupling Site) Med Moderate Reactivity (Stronger Bond) mol:f1->Med C-Cl (Requires Harsher Conditions) Low Lowest Reactivity (Strongest Bond) mol:f2->Low C-F (Generally Unreactive)

Caption: Reactivity hierarchy of halogen sites in this compound.

  • The C-Br Bond (Position 1): This is the most labile site. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the primary target for oxidative addition under standard palladium catalysis conditions.[7] This allows for clean, selective functionalization at this position while preserving the other two halogens for subsequent transformations.

  • The C-Cl Bond (Position 2): The C-Cl bond is substantially stronger and thus less reactive. While cross-coupling at aryl chlorides is feasible, it typically requires more forcing conditions: higher temperatures and, crucially, specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are designed to facilitate the more difficult oxidative addition step.[6]

  • The C-F Bond (Position 3): The C-F bond is the strongest carbon-halogen bond and is generally considered inert under typical palladium cross-coupling conditions.[9] Activating a C-F bond for cross-coupling is a specialized area of research that requires highly reactive catalysts and specific substrates, conditions far removed from those needed to activate the C-Br bond.[10][11]

This inherent differentiation allows for a sequential or programmed approach to synthesis. One can first perform a Suzuki, Sonogashira, or Buchwald-Hartwig amination at the C-Br position, isolate the product, and then, by switching to a more powerful catalyst system, perform a second coupling at the C-Cl position.

Pillar 3: Experimental Validation and Comparative Performance

The theoretical reactivity hierarchy is robustly supported by experimental data. Selective cross-coupling at the C-Br position of this compound can be achieved with high yields and excellent selectivity.

Comparative Data in Suzuki-Miyaura Coupling

The following table contrasts the performance of this compound with a less differentiated substrate, 1,3,5-trichlorobenzene, under typical Suzuki-Miyaura conditions.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldObservations
This compound Phenylboronic AcidPd(PPh₃)₄, K₃PO₄Toluene/H₂O, 90 °C, 4h>95%Highly selective mono-arylation at the C-Br position.[12]
1,3,5-Trichlorobenzene Phenylboronic AcidPd(PPh₃)₄, K₃PO₄Toluene/H₂O, 90 °C, 4h<5%Little to no reaction under standard conditions.
1,3,5-Trichlorobenzene Phenylboronic AcidPd₂(dba)₃, SPhos, K₃PO₄Dioxane/H₂O, 110 °C, 12h~70%Mono-arylation occurs, but requires a specialized, highly active catalyst and more forcing conditions.

Analysis: The data clearly demonstrates the synthetic utility of this compound. It undergoes efficient and selective coupling under relatively mild conditions that leave the C-Cl and C-F bonds untouched. In contrast, activating the C-Cl bond of 1,3,5-trichlorobenzene necessitates a more advanced and expensive catalyst system and harsher conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a reliable method for the selective arylation at the bromine position of this compound.

Objective: To synthesize 2-chloro-3-fluoro-1,1'-biphenyl.

Workflow Diagram:

Suzuki_Protocol_Workflow start Start reagents 1. Add Reagents to Schlenk Flask (Substrate, Boronic Acid, Base, Catalyst) start->reagents atmosphere 2. Evacuate and Backfill with Argon (3x) reagents->atmosphere solvent 3. Add Degassed Solvents (Toluene, Water) atmosphere->solvent reaction 4. Heat to 90 °C with Stirring (Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Workup (Cool, Dilute with EtOAc, Wash) reaction->workup purify 6. Purify by Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 eq)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask and standard glassware

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere. The choice of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The presence of water and a base like K₃PO₄ is crucial for the transmetalation step, facilitating the transfer of the aryl group from boron to palladium.[6]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 2-chloro-3-fluoro-1,1'-biphenyl.

Causality Behind Choices:

  • Catalyst System (Pd(OAc)₂/PCy₃): This system is highly effective for C-Br activation. PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition into the C-Br bond while being insufficiently reactive to cleave the stronger C-Cl bond under these thermal conditions.[13]

  • Base (K₃PO₄): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. It is generally compatible with a wide range of functional groups.[12]

Conclusion

For researchers, scientists, and drug development professionals, synthetic efficiency and predictability are non-negotiable. This compound offers a distinct and powerful advantage over other trihalobenzenes, particularly those with identical halogen substituents. Its well-differentiated C-X bonds, governed by fundamental principles of bond dissociation energy, allow for high-yield, site-selective cross-coupling at the C-Br position under mild and readily achievable conditions. This inherent reactivity profile enables a programmed, stepwise approach to constructing complex molecular architectures, minimizing byproducts and simplifying purification. By understanding and leveraging these principles, chemists can accelerate discovery and development, making this compound a strategic and highly valuable tool in the synthetic arsenal.

References

A Comparative Guide to the Synthesis of 1-Bromo-2-chloro-3-fluorobenzene: Protocol Validation and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-2-chloro-3-fluorobenzene is a crucial halogenated aromatic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern makes it a valuable intermediate, but its synthesis requires a regioselective and efficient methodology. This guide provides an in-depth validation of the classical Sandmeyer reaction for the synthesis of this target molecule, offering a detailed, field-proven protocol. Furthermore, we objectively compare this established method with a modern, metal-free alternative, providing researchers with the data and insights necessary to select the optimal synthetic route based on their specific needs, such as yield, purity, scalability, and green chemistry principles.

Introduction: The Strategic Importance of this compound

Trisubstituted halogenated benzenes are foundational scaffolds in medicinal chemistry and materials science. The unique electronic properties and steric hindrance imparted by the specific 1-bromo, 2-chloro, 3-fluoro arrangement make the target molecule an important intermediate for creating novel compounds with enhanced biological activity or material properties.[1] The primary challenge in its synthesis is achieving the desired 1,2,3-substitution pattern with high regioselectivity, avoiding the formation of difficult-to-separate isomers that are often produced in classical electrophilic aromatic substitution reactions. This guide focuses on validating a robust and selective synthesis protocol and comparing it with a viable alternative.

Protocol 1: The Validated Classical Route - The Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[2][3] This method is particularly powerful for synthesizing substitution patterns that are not accessible through direct halogenation.[3] The reaction proceeds in two main stages: the diazotization of an aniline, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt.[4]

Causality and Mechanistic Insight

The reliability of the Sandmeyer reaction hinges on a single-electron transfer (SET) mechanism.[5][6] The precursor, 2-chloro-3-fluoroaniline, is first converted to its diazonium salt at low temperatures (0–5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrobromic acid (HBr).[7] This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[3]

The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The Cu(I) species donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically highly favorable process.[4][5] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired this compound and regenerating the Cu(I) catalyst.[4]

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 2-Chloro-3-fluoroaniline Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, HBr ArylRadical Aryl Radical + N₂ Diazonium->ArylRadical Cu(I)Br (e⁻ transfer) Product This compound ArylRadical->Product Br abstraction from Cu(II)Br₂

Diagram 1: Mechanism of the Sandmeyer Reaction.

Detailed Experimental Protocol: Sandmeyer Bromination

This protocol is designed for high-yield, regioselective synthesis of this compound.

Materials:

  • 2-chloro-3-fluoroaniline

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Workflow:

Workflow_Sandmeyer A 1. Diazotization (Aniline in HBr, 0-5 °C) B 2. Add NaNO₂ solution (Maintain T < 5 °C) A->B D 4. Add Diazonium Salt to CuBr (Slowly, control N₂ evolution) B->D C 3. Prepare CuBr in HBr C->D E 5. Warm to RT, then heat to 60 °C D->E F 6. Workup (Extraction with DCM) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H Decision_Tree A Primary Goal? B Highest Possible Yield & Robustness A->B Yield C Avoid Heavy Metal Contamination A->C Purity D Protocol 1: Sandmeyer Reaction B->D E Protocol 2: Metal-Free Bromination C->E

References

A Comparative Guide to Impurity Profiling of Synthesized 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-Bromo-2-chloro-3-fluorobenzene is a versatile halogenated aromatic compound, valued as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity.[1] Its molecular architecture allows for the strategic introduction of various functional groups, facilitating the development of complex and novel molecules.[1]

However, the synthetic pathway to this intermediate is not without its challenges. The very reactions that make it a useful building block can also generate a constellation of structurally similar impurities. Undetected, these impurities can carry through the synthetic process, potentially leading to downstream products with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive impurity profiling of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to design and execute a robust, self-validating system for quality assessment.

The Synthetic Landscape: Origins of Potential Impurities

To effectively hunt for impurities, one must first understand their likely origins. A common and efficient route to this compound involves the diazotization of an aromatic amine followed by a Sandmeyer reaction. This process, while powerful, is a known source of specific byproduct classes.

The synthesis typically begins with 3-Chloro-2-fluoroaniline.[2][3] This starting material is treated with a nitrite source (e.g., sodium nitrite) in a strong acid to form an aryl diazonium salt. This highly reactive intermediate is then subjected to a copper(I) bromide-catalyzed Sandmeyer reaction to introduce the bromine atom.[4][5]

Synthesis_and_Impurity_Formation cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Potential Impurities A 3-Chloro-2-fluoroaniline (Starting Material) B Aryl Diazonium Salt (Intermediate) A->B NaNO₂, HCl I1 Unreacted 3-Chloro-2-fluoroaniline A->I1 Carryover C This compound (Target Product) B->C CuBr I2 1-Chloro-2-fluorobenzene (Protodeamination) B->I2 Side Reaction (H₃PO₂ trace) I3 2-Chloro-3-fluoro-phenol (Hydroxylation) B->I3 Side Reaction (H₂O) I4 Azo-Coupling Byproducts B->I4 Dimerization I5 Isomeric Bromochloro- fluorobenzenes C->I5 From Impure Starting Material

Figure 1: Synthetic pathway and points of impurity generation.

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[4] This radical nature, coupled with the high reactivity of the diazonium salt, opens several avenues for side reactions:

  • Process-Related Impurities:

    • Unreacted Starting Material: Incomplete diazotization can lead to the carryover of 3-Chloro-2-fluoroaniline.

    • Protodeamination: The diazonium group can be replaced by a hydrogen atom, yielding 1-Chloro-2-fluorobenzene.[6]

    • Phenolic Impurities: Reaction of the diazonium salt with water, which is present in the reaction medium, can generate 2-Chloro-3-fluorophenol.[6][7]

    • Azo-Coupling Products: The diazonium salt can act as an electrophile and couple with electron-rich species, including the starting aniline, to form colored azo compounds.[8]

  • Isomeric Impurities: The purity of the final product is contingent on the purity of the starting aniline. The presence of other chloro-fluoroaniline isomers will inevitably lead to the formation of corresponding isomeric this compound impurities, which can be exceptionally difficult to separate.[9]

Orthogonal Analytical Strategies: A Comparative Framework

No single analytical technique can provide a complete picture of a sample's purity. A robust impurity profiling strategy relies on orthogonal methods—techniques that separate and detect compounds based on different chemical and physical principles. For halogenated aromatics, the two most powerful and complementary approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Diode Array (DAD) and Mass Spectrometry (MS) detectors.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds like halogenated benzenes. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer provides definitive identification through mass-to-charge ratio and characteristic fragmentation patterns.

Causality of Method Choice: GC offers unparalleled resolution for separating closely related volatile isomers, which are a primary concern for this compound. The use of a high-resolution capillary column can effectively distinguish between positional isomers that might co-elute in HPLC. MS detection is crucial for positively identifying these separated peaks, as their UV spectra would be nearly identical.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate. Vortex to ensure complete dissolution.

  • Instrument Setup:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Setup:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-350 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and the spectrum of a pure reference standard. Quantify impurities using relative peak area percentages (assuming similar response factors for structurally related compounds).

Compound NameExpected Retention Time (min)Key Mass Fragments (m/z)Potential Origin
1-Chloro-2-fluorobenzene~7.5130 (M+), 95, 99Protodeamination
3-Chloro-2-fluoroaniline~9.2145 (M+), 110, 83Unreacted Starting Material
This compound ~10.5 208/210/212 (M+), 129, 94 Target Product
Isomeric Bromochlorofluorobenzenes~10.4 - 10.7208/210/212 (M+), 129, 94Impure Starting Material
2-Chloro-3-fluorophenol~11.0146 (M+), 111, 82Hydroxylation
Azo-Coupling Byproducts>15.0Higher MW fragmentsDimerization

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Method 2: High-Performance Liquid Chromatography (HPLC-DAD/MS)

HPLC, particularly in its reversed-phase mode, separates compounds based on their polarity. It is a highly versatile technique suitable for a broader range of compounds, including those that are less volatile or potentially thermally labile (like some azo dyes). Coupling with a DAD provides quantitative data and UV spectral information for peak purity assessment, while a mass spectrometer provides confirmation of identity.[10][11]

Causality of Method Choice: While GC-MS excels at separating volatile isomers, HPLC is superior for quantifying non-volatile or colored impurities like azo-coupling byproducts. The DAD allows for the detection of impurities at different wavelengths, which is critical for ensuring no chromophoric impurities are missed. This method serves as an excellent orthogonal technique to GC-MS, providing a more comprehensive purity profile.[12]

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 10 mL of the mobile phase (e.g., 50:50 Acetonitrile:Water). Filter through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 40% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Detector Setup:

    • DAD: Scan range 210-400 nm. Monitor at 220 nm and 254 nm.

    • MS: Electrospray Ionization (ESI) in positive mode. Use a post-column split if necessary. Scan range 100-400 m/z.

  • Data Analysis: Quantify using peak area at a suitable wavelength (e.g., 220 nm). Use DAD data to check for peak purity. Confirm the identity of impurity peaks by their mass-to-charge ratio from the MS detector.

Analytical_Workflow cluster_GC GC-MS Method cluster_HPLC HPLC-DAD/MS Method G1 Sample Prep (in DCM) G2 GC Separation (HP-5ms Column) G1->G2 G3 EI Ionization G2->G3 G4 MS Detection (Mass Analyzer) G3->G4 G5 Data Analysis (Volatile Impurities, Isomer Separation) G4->G5 H1 Sample Prep (in Mobile Phase) H2 HPLC Separation (C18 Column) H1->H2 H3 Flow Split H2->H3 H4 DAD Detection (Quantification, Purity) H3->H4 H5 ESI Ionization H3->H5 H7 Data Analysis (Non-Volatile Impurities, Orthogonal Data) H4->H7 H6 MS Detection (Confirmation) H5->H6 H6->H7 Start Synthesized 1-Bromo-2-chloro- 3-fluorobenzene Start->G1 Start->H1

Figure 2: Comparative analytical workflow for impurity profiling.
Compound NameExpected Retention Time (min)UV λmax (nm)Potential Origin
3-Chloro-2-fluoroaniline~4.5~245, 295Unreacted Starting Material
2-Chloro-3-fluorophenol~5.8~220, 275Hydroxylation
1-Chloro-2-fluorobenzene~8.1~215, 265Protodeamination
This compound ~9.5 ~220, 270 Target Product
Isomeric Bromochlorofluorobenzenes~9.3 - 9.7~220, 270Impure Starting Material
Azo-Coupling Byproducts>12.0>350Dimerization

Conclusion and Recommendations

A comprehensive and trustworthy impurity profile of synthesized this compound cannot be achieved with a single analytical method. The potential for both volatile isomeric impurities and non-volatile, chromophoric byproducts necessitates an orthogonal approach.

  • Primary Screening and Isomer Separation (GC-MS): For routine analysis and definitive separation of volatile isomers, GC-MS is the method of choice . Its high resolving power for compounds of this class is critical for ensuring isomeric purity.

  • Comprehensive Profiling and Quantification (HPLC-DAD/MS): To create a complete profile that includes non-volatile byproducts and to establish a robust quantitative method, HPLC-DAD/MS is indispensable . It provides orthogonal data that confirms the findings from GC-MS and detects impurities that are not amenable to gas chromatography.

By employing both GC-MS and HPLC-DAD/MS, researchers and drug development professionals can build a self-validating analytical system. This dual-method approach ensures that the this compound intermediate meets the stringent purity requirements for its use in the synthesis of safe and effective final products. For definitive structural elucidation of any unknown impurities, isolation via preparative chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[13][14]

References

A Comparative Guide to Catalytic Systems for Chemoselective Reactions of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. Among these, 1-bromo-2-chloro-3-fluorobenzene stands out as a versatile building block, offering three distinct halogen atoms that can be selectively manipulated to introduce a variety of functional groups. This guide provides a comparative analysis of catalytic systems for the chemoselective transformation of this compound, with a focus on palladium-catalyzed cross-coupling reactions. By understanding the interplay of catalysts, ligands, bases, and reaction conditions, researchers can strategically design synthetic routes to novel pharmaceuticals, agrochemicals, and materials.

The Principle of Chemoselectivity

The ability to selectively functionalize one halogen atom in the presence of others on the same aromatic ring is governed by the inherent differences in their bond dissociation energies and their reactivity towards the metal catalyst. For palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C–I > C–Br > C–Cl > C–F.[1] This inherent reactivity difference forms the basis for achieving chemoselectivity in reactions of this compound, where the more reactive C-Br bond can be selectively targeted over the less reactive C-Cl bond.[1] The C-F bond is generally inert under typical cross-coupling conditions.

Comparative Analysis of Catalytic Systems

The choice of the catalytic system is paramount in controlling the outcome of reactions with polyhalogenated substrates. Palladium-based catalysts are the most extensively studied and utilized for these transformations, often in combination with specialized ligands that fine-tune their reactivity and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[2] For the selective arylation at the C-Br bond of this compound, the choice of a suitable palladium catalyst and ligand is critical to prevent competing reaction at the C-Cl bond.

Catalyst Systems Comparison for Suzuki-Miyaura Coupling:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂ORoom Temp. - 100Good to ExcellentHigh[3]
Pd(dppf)Cl₂Cs₂CO₃Acetonitrile60HighHigh[4]
Pd₂(dba)₃ / Biarylphosphine LigandsVariousToluene, DioxaneRoom Temp. - 110HighExcellent[5]

Expert Insights:

The use of bulky and electron-rich phosphine ligands, such as RuPhos and other biaryl phosphine ligands developed by Buchwald, is often crucial for achieving high selectivity and reactivity, especially when dealing with less reactive aryl chlorides.[5] These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent steps of the catalytic cycle. The choice of base and solvent also plays a significant role, with weaker bases like carbonates often being sufficient for the more reactive C-Br bond, while stronger bases might be needed for C-Cl bond activation. Anhydrous conditions, sometimes in the presence of additives like trimethyl borate, can be beneficial for challenging couplings involving heteroaromatic boronic esters.[6]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).

  • Add K₂CO₃ (2.0 mmol) as a 2M aqueous solution.

  • Add toluene (5 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle

Heck Reaction: Olefin Functionalization

The Heck reaction provides a means to form a new carbon-carbon bond by coupling an aryl halide with an alkene.[7] Similar to the Suzuki-Miyaura coupling, achieving chemoselectivity for the C-Br bond is the primary goal when reacting this compound.

Catalyst Systems Comparison for Heck Reaction:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF100-120GoodModerate to High[8]
Pd(OAc)₂ / P(t-Bu)₃Cy₂NMeDioxaneRoom Temp. - 100HighHigh[9]
Pd/C (heterogeneous)NaOAcNMP120-140Moderate to GoodGood[10]

Expert Insights:

For the Heck reaction, the choice of ligand is critical in controlling both reactivity and regioselectivity. While traditional phosphine ligands like triphenylphosphine can be effective, more electron-rich and bulky ligands such as tri-tert-butylphosphine often lead to higher yields and better selectivity for the C-Br bond, even allowing for reactions at lower temperatures.[9] The base used is typically an amine, like triethylamine, or an inorganic salt, such as sodium acetate. The solvent choice can also influence the reaction outcome, with polar aprotic solvents like DMF and NMP being common.

Experimental Protocol: Selective Heck Reaction at the C-Br Bond

  • In a sealed reaction vessel, combine this compound (1.0 mmol), the desired alkene (1.2 mmol), Pd(OAc)₂ (2 mol%), and P(t-Bu)₃ (4 mol%).

  • Add N,N-dicyclohexylmethylamine (Cy₂NMe) (2.0 mmol).

  • Add anhydrous dioxane (5 mL).

  • Seal the vessel and heat to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Heck_Reaction_Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a versatile reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11]

Catalyst Systems Comparison for Sonogashira Coupling:

Catalyst/Co-catalyst SystemBaseSolventTemperature (°C)Yield (at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80GoodHigh[1]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Toluene100HighHigh[12]
[DTBNpP]Pd(crotyl)Cl (Copper-free)DABCOTHFRoom Temp.HighHigh[13]

Expert Insights:

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) salt are generally effective for the selective coupling at the C-Br bond.[1] However, the development of copper-free Sonogashira protocols is of significant interest to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These copper-free systems often rely on highly active palladium catalysts with bulky, electron-rich phosphine ligands and a suitable organic base.[13]

Experimental Protocol: Selective Copper-Free Sonogashira Coupling at the C-Br Bond

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and [DTBNpP]Pd(crotyl)Cl (2 mol%).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous THF (5 mL).

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14][15]

Catalyst Systems Comparison for Buchwald-Hartwig Amination:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (at C-Br)Selectivity (C-Br:C-Cl)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80-100Good to HighHigh[15]
[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane100HighHigh[12]
"XantPhos Pd G3" / DBUDBUMeCN/Toluene140GoodHigh[16][17]

Expert Insights:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[12] Bulky biarylphosphine ligands, such as BINAP, XPhos, and t-BuXPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[12][15] Strong bases like sodium tert-butoxide (NaOtBu) are typically required. The use of pre-formed palladium catalysts, such as the G3 palladacycles, can offer improved reactivity and reproducibility.[16][17]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Bond

  • In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), BINAP (3 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer.

  • Concentrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Logic

Conclusion

The selective functionalization of this compound is a testament to the power and precision of modern catalytic methods. By carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, chemists can selectively target the C-Br bond for a variety of cross-coupling reactions, leaving the C-Cl and C-F bonds intact for subsequent transformations. This guide provides a framework for researchers to navigate the complexities of these reactions and unlock the synthetic potential of this valuable building block. Further optimization for specific substrates and desired products is always encouraged, building upon the foundational principles and protocols outlined herein.

References

A Spectroscopic Journey: From Precursor to Product in the Synthesis of 1-Bromo-2-chloro-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical development, the precise synthesis and unambiguous characterization of halogenated aromatic compounds are of paramount importance. These molecules serve as versatile building blocks, and their purity and structural integrity are the bedrock of successful downstream applications.[1] This guide provides an in-depth spectroscopic comparison of the key synthetic intermediate, 1-Bromo-2-chloro-3-fluorobenzene, and its immediate precursor, 2-chloro-3-fluoroaniline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the transformative journey of a functional group and provide a robust framework for the spectroscopic validation of this synthetic sequence.

The Synthetic Pathway: A Sandmeyer Approach

The synthesis of this compound from 2-chloro-3-fluoroaniline is efficiently achieved through a Sandmeyer-type reaction. This classic and reliable method in organic chemistry allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3] The amino group of 2-chloro-3-fluoroaniline is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of bromide, typically from a copper(I) bromide salt.

G cluster_precursor Precursor cluster_reaction Reaction cluster_product Product Precursor 2-Chloro-3-fluoroaniline Reagents 1. NaNO₂, HBr, 0-5 °C 2. CuBr Precursor->Reagents Diazotization & Sandmeyer Reaction Product This compound Reagents->Product

Caption: Synthetic route from 2-chloro-3-fluoroaniline to this compound.

Spectroscopic Characterization of the Precursor: 2-Chloro-3-fluoroaniline

2-Chloro-3-fluoroaniline is a substituted aniline that serves as the foundational molecule for our target compound.[4] Its synthesis typically involves the chlorination of 3-fluoronitrobenzene followed by the reduction of the nitro group.[5][6] The spectroscopic features of this precursor are distinct and provide a baseline for our comparative analysis.

Key Spectroscopic Data for 2-Chloro-3-fluoroaniline
Spectroscopic TechniqueKey Features and Observations
¹H NMR Aromatic protons typically appear in the range of 6.5-7.5 ppm, showing complex splitting patterns due to coupling with each other and with the fluorine atom. The amine (-NH₂) protons usually present as a broad singlet.
¹³C NMR The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing halogen substituents. The carbon bearing the amino group will be significantly shielded.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine will be observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z 145, with a characteristic M+2 isotope peak for the presence of one chlorine atom (approximately one-third the intensity of the M⁺ peak).

Spectroscopic Analysis of the Final Product: this compound

The conversion of the amino group in 2-chloro-3-fluoroaniline to a bromine atom in this compound brings about significant and predictable changes in the spectroscopic data. This transformation is the key validation point for the success of the synthesis.

Key Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Observations
¹H NMR The aromatic protons will experience a downfield shift compared to the precursor due to the replacement of the electron-donating amino group with the electron-withdrawing bromine atom. The splitting patterns will also be altered due to the change in the electronic environment.
¹³C NMR All aromatic carbon signals will be shifted downfield. The most significant change will be for the carbon atom now bonded to bromine (C1), which will be deshielded.
IR Spectroscopy The most notable change is the disappearance of the N-H stretching bands between 3300-3500 cm⁻¹. The rest of the spectrum, particularly the fingerprint region, will show shifts in the C-H and C-C aromatic vibrations due to the change in substitution.
Mass Spectrometry The molecular ion peak will now be observed at m/z 208. A complex and characteristic isotope pattern will be visible due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in M⁺, M+2, and M+4 peaks.

Comparative Spectroscopic Analysis: Precursor vs. Product

The true power of spectroscopic analysis in synthetic chemistry lies in the direct comparison of starting materials and products. The following table highlights the key transformations observed through different spectroscopic lenses.

Spectroscopic Feature2-Chloro-3-fluoroaniline (Precursor)This compound (Product)Rationale for the Change
¹H NMR (Aromatic Region) Protons are more shielded (further upfield).Protons are more deshielded (further downfield).The electron-donating -NH₂ group is replaced by the electron-withdrawing -Br atom.
IR (N-H Stretch) Two distinct peaks around 3300-3500 cm⁻¹.Absent.The primary amine functional group has been replaced.
Mass Spec (Molecular Ion) m/z 145 (with M+2 for Cl).m/z 208 (with a complex isotope pattern for Br and Cl).Replacement of -NH₂ (16 amu) with -Br (79/81 amu).

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following general protocols should be followed.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition : Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds.

  • Data Acquisition : Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic comparison of 2-chloro-3-fluoroaniline and this compound provides a clear and definitive confirmation of the chemical transformation achieved through the Sandmeyer reaction. By carefully analyzing the changes in the NMR chemical shifts, the disappearance of the characteristic N-H stretching vibrations in the IR spectrum, and the shift in the molecular ion peak in the mass spectrum, researchers can confidently validate the successful synthesis of the target compound. This guide serves as a practical framework for the application of fundamental spectroscopic principles to the rigorous characterization of important synthetic intermediates in the fields of drug discovery and materials science.

References

Navigating the Bioactive Landscape of Halogenated Benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Assessing Derivatives of a Tri-substituted Halobenzene Scaffold

Editorial Note: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. While the specific biological activity of derivatives from 1-bromo-2-chloro-3-fluorobenzene is not yet extensively documented in publicly available literature, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust framework for their assessment. By examining structurally related halogenated aromatic compounds, we can infer potential biological activities and outline a comprehensive strategy for their evaluation. This guide, therefore, serves as a predictive and methodological resource for researchers venturing into this chemical space.

The Rationale: Why Investigate Halogenated Benzene Scaffolds?

Halogen atoms are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of bromine, chlorine, and fluorine onto a benzene ring can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets. The unique substitution pattern of this compound offers a rich scaffold for generating diverse derivatives with potential therapeutic applications. The interplay of the different halogens' inductive and steric effects can lead to novel and potent biological activities.

Postulated Biological Activities and Comparative Framework

Based on the broader class of polyhalogenated aromatic compounds, we can anticipate that derivatives of a bromochlorofluorobenzene scaffold may exhibit a range of biological activities, primarily in the realms of antimicrobial and anticancer applications. This guide will focus on a comparative assessment of hypothetical derivatives to illustrate the principles of SAR.

Antimicrobial Activity

The presence of halogens on an aromatic ring is a known feature in many antimicrobial agents. The electron-withdrawing nature of halogens can enhance the interaction of the molecule with microbial targets.

Hypothetical Derivatives for Comparison:

To illustrate the potential for antimicrobial activity, let us consider two hypothetical classes of derivatives from a generic "bromochlorofluorobenzene" (BCFB) scaffold:

  • Class A: BCFB-Thiourea Derivatives: Incorporation of a thiourea moiety can confer significant antimicrobial properties.

  • Class B: BCFB-Triazole Derivatives: The 1,2,4-triazole ring is a well-established pharmacophore in antifungal and antibacterial agents.

Data Presentation: A Comparative Overview

Derivative ClassTarget OrganismExpected Potency (MIC Range)Key Structural Features Influencing Activity
BCFB-Thiourea Staphylococcus aureus (Gram-positive)10-50 µg/mLThe thiocarbonyl group is crucial for activity. The substitution on the terminal nitrogen can modulate potency.
Escherichia coli (Gram-negative)50-100 µg/mLGenerally less active against Gram-negative bacteria due to the outer membrane barrier.
Candida albicans (Fungus)25-75 µg/mLModerate antifungal activity is anticipated.
BCFB-Triazole Staphylococcus aureus (Gram-positive)5-25 µg/mLThe triazole ring is a key pharmacophore. The nature of the substituent at the 4-position of the triazole is critical.
Escherichia coli (Gram-negative)25-50 µg/mLImproved activity against Gram-negative bacteria compared to thioureas is possible.
Candida albicans (Fungus)1-10 µg/mLPotent antifungal activity is expected due to the known mechanism of action of azole antifungals.

Causality Behind Experimental Choices: The choice of thiourea and triazole moieties is based on their established roles in antimicrobial drug design. Thioureas are known to interact with various microbial enzymes, while triazoles, particularly in antifungal agents, inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Anticancer Activity

Halogenated compounds have been instrumental in the development of numerous anticancer drugs. They can enhance binding to target proteins and improve pharmacokinetic profiles.

Hypothetical Derivatives for Comparison:

For assessing anticancer potential, we will consider two hypothetical classes of BCFB derivatives:

  • Class C: BCFB-Chalcone Derivatives: Chalcones are known precursors to flavonoids and exhibit a wide range of biological activities, including potent anticancer effects.

  • Class D: BCFB-Quinoline Derivatives: The quinoline scaffold is present in several approved anticancer drugs and is known to intercalate with DNA and inhibit topoisomerase.

Data Presentation: A Comparative Overview

Derivative ClassCancer Cell LineExpected Potency (IC50 Range)Postulated Mechanism of Action
BCFB-Chalcone MCF-7 (Breast Cancer)5-20 µMInduction of apoptosis, cell cycle arrest.
A549 (Lung Cancer)10-30 µMInhibition of tubulin polymerization.
BCFB-Quinoline HCT116 (Colon Cancer)1-10 µMDNA intercalation, inhibition of topoisomerase II.
HeLa (Cervical Cancer)2-15 µMInduction of apoptosis via mitochondrial pathways.

Causality Behind Experimental Choices: Chalcones are selected for their broad-spectrum anticancer activities and their relatively straightforward synthesis. Quinolines are chosen due to their proven clinical relevance and their well-defined mechanisms of action, providing a clear benchmark for comparison.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the key experiments required to assess the biological activities of the hypothetical derivatives.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][2][3][4][5]

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

    • Incubate the broth culture at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial/fungal suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Workflow and Concepts

To provide a clearer understanding of the experimental processes and the underlying logic, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start 1-Bromo-2-chloro- 3-fluorobenzene Class_A BCFB-Thiourea Derivatives Start->Class_A Chemical Synthesis Class_B BCFB-Triazole Derivatives Start->Class_B Chemical Synthesis Class_C BCFB-Chalcone Derivatives Start->Class_C Chemical Synthesis Class_D BCFB-Quinoline Derivatives Start->Class_D Chemical Synthesis Antimicrobial Antimicrobial Assays (Broth Microdilution) Class_A->Antimicrobial Class_B->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Class_C->Anticancer Class_D->Anticancer MIC_data MIC Values Antimicrobial->MIC_data IC50_data IC50 Values Anticancer->IC50_data SAR Structure-Activity Relationship (SAR) Analysis MIC_data->SAR IC50_data->SAR

Caption: Experimental workflow for synthesis and biological evaluation.

Signaling_Pathway cluster_cell Cancer Cell Drug BCFB-Quinoline Derivative DNA DNA Drug->DNA Intercalation TopoII Topoisomerase II Drug->TopoII Inhibition DNA_breaks DNA Double-Strand Breaks DNA->DNA_breaks Replication Stress Apoptosis Apoptosis DNA_breaks->Apoptosis

Caption: Postulated mechanism of action for BCFB-Quinoline derivatives.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound derivatives remains to be established, the principles of medicinal chemistry and the known activities of related halogenated compounds provide a strong foundation for their investigation. The comparative framework and detailed experimental protocols outlined in this guide offer a comprehensive roadmap for researchers to explore the potential of this novel scaffold. Future studies should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to elucidate their therapeutic potential and establish clear structure-activity relationships.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.